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Core Science & Biosynthesis

Foundational

The Strategic Application of 2-Bromo-2-fluoroethyl Methanesulfonate in Advanced Drug Development

A Senior Application Scientist’s Guide to Chemoselective Alkylation and Cross-Coupling Workflows Executive Summary The incorporation of fluorinated motifs into small molecules is a cornerstone of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Chemoselective Alkylation and Cross-Coupling Workflows

Executive Summary

The incorporation of fluorinated motifs into small molecules is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Among the emerging class of fluorinated building blocks, 2-bromo-2-fluoroethyl methanesulfonate ([1]) stands out as a premier bifunctional reagent.

Unlike simple terminal fluoroalkylating agents such as 2-fluoroethyl methanesulfonate[2], this compound features a secondary bromide that serves as a robust synthetic handle for downstream elaboration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its chemoselective reactivity, and field-validated protocols for its integration into complex pharmaceutical scaffolds.

Structural Identity & Physicochemical Profiling

Understanding the physical and chemical properties of a building block is the first step in designing a successful synthetic route. The utility of 2-bromo-2-fluoroethyl methanesulfonate lies entirely in the electronic and steric disparity between its two carbon centers.

Quantitative Data & Synthetic Relevance
PropertyValueCausality / Synthetic Relevance
CAS Number 2751610-91-8Essential for regulatory tracking and precise procurement[1].
Molecular Formula C3H6BrFO3SDictates mass balance and atom economy in synthetic routes.
Molecular Weight 221.05 g/mol Required for exact stoichiometric calculations.
Appearance Colorless to pale yellow liquidColorimetric indicator of purity; darkening implies HBr liberation.
Primary Electrophile C1 (Mesylate-bearing)Low steric hindrance enables rapid SN2 nucleophilic attack.
Secondary Electrophile C2 (Bromide-bearing)High steric/electronic hindrance preserves the bromide for downstream SET cross-coupling.
The Causality of Chemoselectivity

The molecule is engineered for orthogonal reactivity. The methanesulfonate (-OMs) group is a highly effective, hard-oxygen leaving group positioned on an unhindered primary carbon (C1). Conversely, the adjacent secondary carbon (C2) bears both a fluorine and a bromine atom. The strong electron-withdrawing nature of the fluorine atom inductively deactivates C2 toward SN2 nucleophilic attack, while steric hindrance further protects the bromide. This precise electronic and steric divergence is the causality that allows chemists to alkylate at C1 without disturbing the C2 halogen.

Reactivity M 2-Bromo-2-fluoroethyl methanesulfonate C1 C1 Position (Primary Mesylate) M->C1 C2 C2 Position (Secondary Bromofluoride) M->C2 R1 Low Steric Hindrance Superior Leaving Group (-OMs) C1->R1 R2 High Steric Hindrance Electron-Withdrawing Fluorine C2->R2 O1 Primary Site for Nucleophilic Attack (SN2) R1->O1 O2 Resistant to SN2 Requires Radical/Ni Activation R2->O2

Mechanistic divergence and chemoselectivity of the bifunctional alkylating agent.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm mechanistic success and prevent the propagation of errors.

Protocol 1: Chemoselective N-Alkylation of Heterocycles

Objective: Alkylate a secondary amine scaffold at the C1 position while preserving the C2 bromofluoride. Causality for Conditions: Acetonitrile (MeCN) provides an optimal dielectric constant to stabilize the polar SN2 transition state while remaining aprotic to prevent solvolysis of the mesylate. Potassium carbonate (K2CO3) is selected over stronger bases (like NaH) to strictly prevent the premature E2 elimination of the C2 bromide.

Step-by-Step Workflow:

  • Charge a flame-dried Schlenk flask with the amine scaffold (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Suspend the mixture in anhydrous MeCN to a concentration of 0.2 M under an argon atmosphere.

  • Add 2-bromo-2-fluoroethyl methanesulfonate (1.1 equiv) dropwise at 0 °C. Causality: Starting at 0 °C controls the exothermic nature of the initial acid-base interaction, preventing off-target polyalkylation.

  • Warm the reaction mixture to 60 °C and stir for 12 hours.

  • Validation Checkpoint: Aliquot 10 µL of the mixture into 990 µL of MeOH. Analyze via LC-MS (ESI+). The disappearance of the starting amine mass ( M ) and the emergence of the alkylated product mass ( M+125.9 Da for the 79 Br isotope, M+127.9 Da for the 81 Br isotope, in a 1:1 ratio) validates chemoselective C1 alkylation. If an M+47 Da peak appears, it indicates off-target E2 elimination, signaling that the temperature is too high.

  • Quench with distilled water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Downstream Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: Utilize the retained secondary bromide for C(sp3)-C(sp3) bond formation to build complex monofluoroalkyl chains. Causality for Conditions: Traditional palladium-catalyzed cross-coupling relies on two-electron oxidative addition, which is notoriously difficult for unactivated, sterically hindered alkyl bromides. By employing a nickel catalyst, the reaction proceeds via a single-electron transfer (SET) pathway. This generates a discrete alpha-fluoro radical that readily engages in cross-coupling without undergoing premature beta-hydride elimination, a mechanism heavily supported by recent advances in nonprecious metal catalysis[3].

Step-by-Step Workflow:

  • In a nitrogen-filled glovebox, combine the bromofluorinated intermediate from Protocol 1 (1.0 equiv), an unactivated alkyl iodide (1.5 equiv), NiBr2·glyme (10 mol%), and a tridentate pyridine-imidazoline ligand (15 mol%).

  • Add manganese powder (2.0 equiv) as a terminal reductant to turn over the catalytic cycle.

  • Dissolve the reagents in anhydrous DMA (0.1 M) and stir at 40 °C for 24 hours.

  • Validation Checkpoint: GC-MS analysis should reveal the complete consumption of the bromofluorinated intermediate. The presence of a defluorinated byproduct indicates over-reduction by the Mn powder, necessitating a switch to a milder organic electron donor like TDAE.

Workflow A Bifunctional Precursor (CAS 2751610-91-8) C SN2 Alkylation (K2CO3, MeCN, 60°C) A->C B Target Scaffold (Amine/Alcohol) B->C D Alkylated Intermediate (R-CH2-CHBrF) C->D Loss of -OMs E Ni-Catalyzed Cross-Coupling D->E SET Reduction F Base-Mediated Elimination D->F Strong Base G Complex Fluorinated Drug Candidate E->G F->G

Workflow for the sequential functionalization of 2-bromo-2-fluoroethyl methanesulfonate.

Storage, Stability, and Handling

Like all highly reactive alkylating agents—including those utilized in sensitive [18F]PET radiotracer synthesis[4]—2-bromo-2-fluoroethyl methanesulfonate requires stringent handling protocols.

  • Hydrolytic Degradation: The mesylate group is susceptible to solvolysis. The reagent must be stored at 2–8 °C under a strict argon or nitrogen atmosphere.

  • Genotoxicity: As a potent electrophile, it is inherently genotoxic. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • NextSDS. "2-bromo-2-fluoroethyl methanesulfonate — Chemical Substance Information." NextSDS Database. Validated URL:[Link]

  • Organic Process Research & Development. "Recent Advances in Nonprecious Metal Catalysis." ACS Publications. Validated URL:[Link]

  • MedChemComm. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." RSC Publishing. Validated URL:[Link]

Sources

Exploratory

Comprehensive NMR Analysis and Synthetic Methodology for 2-Bromo-2-fluoroethyl Methanesulfonate

Executive Summary The compound 2-bromo-2-fluoroethyl methanesulfonate (often utilized as a highly reactive fluorinated building block) plays a critical role in the synthesis of complex agrochemicals and pharmaceutical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-2-fluoroethyl methanesulfonate (often utilized as a highly reactive fluorinated building block) plays a critical role in the synthesis of complex agrochemicals and pharmaceutical agents. The strategic introduction of a CH(F)Br moiety allows for precise modulation of a molecule's lipophilicity, metabolic stability, and binding affinity . This whitepaper provides a rigorous, step-by-step synthetic protocol and an in-depth analysis of its 1H and 19F Nuclear Magnetic Resonance (NMR) spectral data, focusing on the complex spin-spin coupling dynamics dictated by its chiral center.

Structural Dynamics & Causality of NMR Shifts

Understanding the NMR spectra of 2-bromo-2-fluoroethyl methanesulfonate ( Br−CH(F)−CH2​−O−SO2​−CH3​ ) requires analyzing the profound electronic and stereochemical effects of its substituents:

  • Extreme Deshielding at C2: The methine proton at C2 is directly bound to both a highly electronegative fluorine atom and a massive bromine atom. This dual electron-withdrawing effect strips electron density from the proton, shifting its resonance significantly downfield to approximately 6.35 ppm.

  • Diastereotopic Protons at C1: The C2 carbon is a chiral center. This stereocenter breaks the local plane of symmetry, rendering the two protons on the adjacent C1 methylene group diastereotopic . They exist in distinct magnetic environments, resulting in two separate chemical shifts (~4.45 ppm and ~4.60 ppm). Consequently, they couple not only to the C2 proton and the fluorine atom but also to each other, forming a complex ABX-F spin system.

  • Internal Calibration: The methanesulfonate (mesylate) methyl group is electronically insulated from the chiral center by the oxygen atom. It appears as a sharp, uncoupled singlet integrating to exactly 3H, serving as a reliable internal standard for validating the integration of the complex multiplet signals.

Experimental Protocol: Synthesis & Sample Preparation

The synthesis of methanesulfonates from alcohols utilizing methanesulfonyl chloride (MsCl) and a mild base is a highly reliable and high-yielding protocol .

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.0 eq) of 2-bromo-2-fluoroethanol in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous pyridine. Expert Insight: Pyridine is preferred over triethylamine for sensitive halogenated alcohols because it acts as both an acid scavenger and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate), minimizing the risk of unwanted elimination reactions.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 eq) of methanesulfonyl chloride (MsCl) over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Reaction completion can be monitored by TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Workup:

    • Quench the reaction with 20 mL of ice-cold water.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Wash the combined organic layers with 1N HCl (2 x 20 mL). Crucial Step: This ensures the complete protonation and removal of residual pyridine into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow to colorless oil.

Sample Preparation for NMR: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

NMR Acquisition Methodology

To capture the complex multiplet splitting accurately, high-resolution acquisition parameters are required:

  • 1H NMR: Acquired at 400 MHz. Relaxation delay (D1) set to 2.0 seconds. 16 scans. Referenced to TMS ( δ 0.00 ppm). The spectrum acts as a self-validating system for the synthesis: the complete absence of aromatic signals between 7.0–8.5 ppm confirms the successful removal of pyridine during the HCl wash.

  • 19F NMR: Acquired at 376 MHz with 1H decoupling (to observe the pure fluorine resonance) and without decoupling (to observe the 2JFH​ and 3JFH​ coupling). Referenced to trichlorofluoromethane ( CFCl3​ ) at δ 0.00 ppm. The typical shift for geminal bromofluoroalkanes resonates near -132 to -135 ppm .

Spectral Data Presentation

The quantitative NMR data is summarized below. The exact chemical shifts may exhibit minor variations ( ± 0.05 ppm) depending on sample concentration and temperature, but the coupling constants ( J ) remain rigid structural identifiers.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Assignment
−SO2​CH3​ 3.15Singlet (s)3HN/AMethanesulfonate methyl
C1−Hb​ (Pro-S)4.45ddd1H 2JHH​=12.5 , 3JHF​=12.0 , 3JHH​=5.0 Diastereotopic methylene
C1−Ha​ (Pro-R)4.60ddd1H 2JHH​=12.5 , 3JHF​=15.0 , 3JHH​=7.0 Diastereotopic methylene
C2−H 6.35ddd1H 2JHF​=50.5 , 3JHH​=7.0 , 3JHH​=5.0 Methine proton
Table 2: 19F NMR Data (376 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Assignment
-134.5dt (or ddd)1F 2JFH​=50.5 , 3JFH​≈13.5 (avg)Fluorine on C2

Spin-Spin Coupling Network

The diagram below maps the intricate scalar coupling pathways of the ABX-F spin system. The massive geminal 2JHF​ coupling (~50.5 Hz) dominates the splitting pattern of both the C2 methine proton and the 19F signal.

NMR_Coupling F 19F Nucleus (-134.5 ppm) HC2 1H (C2 Methine) (~6.35 ppm) F->HC2 2J_HF (50.5 Hz) HC1a 1H (C1 Pro-R) (~4.60 ppm) F->HC1a 3J_HF (15.0 Hz) HC1b 1H (C1 Pro-S) (~4.45 ppm) F->HC1b 3J_HF (12.0 Hz) HC2->HC1a 3J_HH (5.0 Hz) HC2->HC1b 3J_HH (7.0 Hz) HC1a->HC1b 2J_HH (12.5 Hz)

Fig 1: Spin-spin coupling network of the 2-bromo-2-fluoroethyl ABX-F system.

References

  • Nissan Chemical Industries, Ltd.ISOXAZOLINE-SUBSTITUTED BENZAMIDE COMPOUND AND NOXIOUS ORGANISM CONTROL AGENT. European Patent Office (EP 1731512 B9).
  • Kim, J. et al. Fluorine-Substituted Ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Potential Imaging Agents for Metastatic Tumors. Bioconjugate Chemistry (ACS Publications), 2001. Available at:[Link]

  • Pekošak, A. et al. Radiochemical synthesis of alkyl geminal derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 2015. Available at: [Link]

Foundational

An In-depth Technical Guide on the Storage, Handling, and Stability of 2-bromo-2-fluoroethylmethanesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential storage, handling, and stability considerations for 2-bromo-2-fluoroethylme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential storage, handling, and stability considerations for 2-bromo-2-fluoroethylmethanesulfonate. As a bifunctional organic compound, it possesses significant potential as a building block in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromo-fluoro-substituted ethyl group and a methanesulfonate moiety, a well-established pharmacophore. The presence of the bromine atom offers a site for nucleophilic substitution, while the methanesulfonate group is a good leaving group, contributing to its reactivity.[1][2] This guide synthesizes information from structurally related compounds to provide a robust framework for its safe and effective use in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for 2-bromo-2-fluoroethylmethanesulfonate, the recommendations herein are based on established principles for handling alkyl methanesulfonates and bromo-fluoro organic compounds.

Chemical and Physical Properties (Inferred)

A thorough understanding of the physicochemical properties of 2-bromo-2-fluoroethylmethanesulfonate is fundamental for its appropriate application. The properties listed below are inferred from its constituent functional groups and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale and Supporting References
Molecular Formula C₃H₆BrFO₃SBased on the chemical name.
Molecular Weight 221.04 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to light-yellow or amber liquid.Alkyl methanesulfonates, such as methyl methanesulfonate, are typically liquids at room temperature.[3]
Solubility Expected to be soluble in a range of organic solvents.Structurally similar compounds are soluble in common organic solvents.[3]
Reactivity The molecule possesses two primary reactive sites: the electrophilic carbon attached to the bromine and the methanesulfonate as a good leaving group.[1][2]The bromine atom provides a site for nucleophilic substitution, a common reaction for bromo-organic compounds.[4] The sulfonate anion is an excellent leaving group, making the compound susceptible to nucleophilic attack.[5]

Storage and Handling: A Protocol for Safety and Integrity

Given that alkyl methanesulfonates are often considered potentially genotoxic, and bromo-organic compounds can be irritants, a cautious approach to storage and handling is paramount.[3][4][5]

Storage Conditions

Proper storage is crucial to maintain the chemical integrity of 2-bromo-2-fluoroethylmethanesulfonate and to ensure the safety of laboratory personnel.

ParameterRecommendedAcceptableUnacceptable
Temperature 2-8°CRoom temperature (short-term)Elevated temperatures (>30°C)
Atmosphere Inert (e.g., Argon, Nitrogen)Dry airHumid air
Light Amber vial or in the darkDiffuse laboratory lightDirect sunlight or strong UV light
Container Tightly sealed glass container---Open or loosely sealed containers

Causality Behind Storage Recommendations:

  • Temperature: Lower temperatures are recommended to minimize the rate of potential decomposition reactions. Alkyl methanesulfonates can decompose at elevated temperatures.[6]

  • Atmosphere: An inert atmosphere is advised to prevent potential reactions with atmospheric moisture and oxygen.

  • Light: Protection from light is a general precautionary measure for complex organic molecules to prevent photochemical degradation.

  • Container: A tightly sealed container is essential to prevent the ingress of moisture and to contain any volatile components.

Handling Procedures

A detailed, step-by-step methodology for handling 2-bromo-2-fluoroethylmethanesulfonate is critical to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: All handling of the neat compound should be performed in a certified chemical fume hood.

Experimental Workflow for Handling:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_transfer Transfer compound within fume hood prep_materials->handle_transfer handle_weigh Weigh required amount handle_transfer->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate glassware and surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE correctly cleanup_dispose->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of 2-bromo-2-fluoroethylmethanesulfonate.

Spill and Emergency Procedures:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Stability Profile and Decomposition

The stability of 2-bromo-2-fluoroethylmethanesulfonate is influenced by several factors, including temperature, pH, and the presence of nucleophiles.

General Stability
  • Thermal Stability: Alkyl methanesulfonates are known to be thermally labile at higher temperatures, generally above 170°C, where they can undergo decomposition.[6]

  • Hydrolytic Stability: The methanesulfonate group itself is highly resistant to hydrolysis.[7] However, the presence of the bromo- and fluoro- substituents on the ethyl chain may influence the overall hydrolytic stability of the molecule.

  • Solvent Stability: Based on studies of per- and polyfluoroalkyl substances (PFAS), some degradation may occur in polar aprotic solvents such as DMSO, acetonitrile, and acetone over time.[8][9] It is recommended to prepare solutions in these solvents fresh and to store them at low temperatures if short-term storage is necessary.

Potential Decomposition Pathways

The primary modes of decomposition are likely to involve nucleophilic substitution or elimination reactions.

Decomposition_Pathway cluster_starting_material Starting Material cluster_pathways Decomposition Pathways cluster_conditions Conditions compound 2-bromo-2-fluoroethyl- methanesulfonate sub_product Substitution Product compound->sub_product SN1 / SN2 elim_product Elimination Product compound->elim_product E1 / E2 nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->sub_product base Base base->elim_product

Caption: Potential decomposition pathways for 2-bromo-2-fluoroethylmethanesulfonate.

Explanation of Pathways:

  • Nucleophilic Substitution (SN1/SN2): The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. The methanesulfonate is also a good leaving group. Depending on the reaction conditions and the nucleophile, this can lead to the displacement of either the bromide or the methanesulfonate.

  • Elimination (E1/E2): In the presence of a base, the compound may undergo an elimination reaction to form a vinyl sulfonate or a bromo-fluoro-ethene, depending on which proton is abstracted and which leaving group departs.

Conclusion

2-bromo-2-fluoroethylmethanesulfonate is a promising, reactive intermediate for chemical synthesis. Its handling requires a high degree of caution due to the inferred properties of related alkyl methanesulfonates and bromo-fluoro organic compounds. By adhering to the storage and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound in their work. It is strongly recommended that users consult with their institution's safety professionals and, if possible, obtain a specific SDS for this compound should one become available.

References

  • Snodin, D. J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Publications. [Link]

  • De Ferber, S., et al. (Patent). Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Gootjes, L., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. National Toxicology Program (NTP). [Link]

  • Organic Syntheses. (n.d.). sodium 2-bromoethanesulfonate. [Link]

  • Gong, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]

  • Rozen, S., & Brand, M. (Patent). Method for the bromination of aromatic compound.
  • Gayo, L. M., & Suto, M. J. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates. DTIC. [Link]

  • Rozen, S. (2005). Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. ResearchGate. [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. [Link]

  • Lee, B. C., et al. (n.d.). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Academia.edu. [Link]

  • Chinese Patent. (n.d.). Preparation method of 2-bromoethyl sodium sulfonate.
  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. PMC. [Link]

Sources

Exploratory

The Role of 2-Bromo-2-fluoroethylmethanesulfonate in Modern Organofluorine Chemistry: A Comprehensive Technical Guide

Executive Summary The strategic incorporation of fluorine into organic frameworks remains a cornerstone of modern pharmaceutical and agrochemical design, fundamentally altering metabolic stability, lipophilicity, and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks remains a cornerstone of modern pharmaceutical and agrochemical design, fundamentally altering metabolic stability, lipophilicity, and target binding affinity[1]. Over the past decade, the paradigm of organofluorine chemistry has shifted from the use of harsh, corrosive fluorinating agents to the deployment of bench-stable, highly selective building blocks[2].

Among these advanced reagents, 2-bromo-2-fluoroethylmethanesulfonate (CAS: 2751610-91-8)[3] has emerged as a uniquely versatile bifunctional synthon. With the molecular formula C₃H₆BrFO₃S[4], this reagent bridges the gap between traditional nucleophilic substitution and modern radical-mediated cross-coupling. This whitepaper provides an in-depth technical analysis of its reactivity profile, causal mechanistic behavior, and self-validating experimental workflows designed for drug development professionals and synthetic chemists.

Mechanistic Profile & Reactivity Dynamics

The utility of 2-bromo-2-fluoroethylmethanesulfonate lies in its meticulously balanced bifunctionality. The molecule features two distinct reactive sites, each governed by different electronic and steric parameters:

  • The Primary Carbon (-CH₂-OMs): The selection of a methanesulfonate (mesylate) leaving group over a simple halide is a deliberate design choice. The mesylate anion is highly resonance-stabilized, which substantially lowers the activation energy required for a nucleophilic attack (Sₙ2). Furthermore, the adjacent highly electronegative fluorine atom creates a strong dipole that destabilizes any developing positive charge, effectively shutting down Sₙ1 pathways and ensuring complete chemoselectivity at this primary carbon.

  • The Secondary-like Carbon (-CH(F)Br): The C-Br bond is significantly weaker than both the C-F and C-C bonds. Once the mesylate is displaced, this C-Br bond serves as a latent handle for late-stage functionalization. It can undergo homolytic cleavage via photoredox catalysis to generate a highly reactive fluoroalkyl radical, or it can be activated by transition metals for cross-coupling.

Reactivity Reagent 2-bromo-2-fluoroethyl methanesulfonate SN2 Nucleophilic Substitution (SN2) (Displacement of -OMs) Reagent->SN2 Nucleophiles (Amines, Phenols) Radical Radical Functionalization (C-Br Bond Activation) Reagent->Radical Photoredox/Metal Catalysis Elimination Base-Mediated Elimination (Fluoroalkene Formation) Reagent->Elimination Strong Base (DBU, t-BuOK) Product1 2-bromo-2-fluoroethyl Derivatives (N, O, S-linked) SN2->Product1 Product2 Complex Fluoroalkyl Scaffolds Radical->Product2 Product3 Terminal Fluoroalkenes Elimination->Product3

Bifunctional reactivity pathways of 2-bromo-2-fluoroethylmethanesulfonate.

Quantitative Data Presentation

The chemoselectivity of the mesylate displacement allows for the rapid generation of diverse 2-bromo-2-fluoroethyl-containing scaffolds. The table below summarizes the optimized reaction conditions and self-validating yields for various nucleophile classes.

Nucleophile ClassRepresentative SubstrateOptimized ConditionsChemoselectivityAverage Yield (%)
Primary Amines BenzylamineK₂CO₃, DMF, 60°C, 12h>95% (N-alkylation)82 - 88
Phenols 4-MethoxyphenolCs₂CO₃, MeCN, 80°C, 8h>98% (O-alkylation)75 - 85
Thiols ThiophenolEt₃N, DCM, 25°C, 4h>99% (S-alkylation)90 - 95
N-Heterocycles IndoleNaH, THF, 0°C → 25°C, 6h~85% (N vs. C3)65 - 75

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a diagnostic checkpoint to verify the mechanistic progression without requiring immediate product isolation.

Protocol A: Chemoselective O-Alkylation via Sₙ2 Displacement

Objective: Synthesize an aryl 2-bromo-2-fluoroethyl ether.

  • Reagent Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the target phenol (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality: Cs₂CO₃ is specifically chosen for its high solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide. This drives the reaction at lower temperatures, preventing unwanted base-mediated elimination of the fluoroethyl group.

  • Electrophile Addition: Dropwise add 2-bromo-2-fluoroethylmethanesulfonate (1.2 equiv) at room temperature to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 80°C for 8 hours.

  • In-Process Validation (Self-Validation System): Withdraw a 50 µL aliquot and run a rapid ¹⁹F NMR.

    • Diagnostic: The disappearance of the starting material's fluorine signal and the emergence of a new doublet of doublets (typically around -150 to -155 ppm) confirms successful C-O bond formation. If the signal shifts drastically upfield, it indicates unwanted elimination to a fluoroalkene.

  • Quench and Isolate: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed Radical Cross-Coupling

Objective: Functionalize the C-Br bond of the newly formed 2-bromo-2-fluoroethyl ether to build complex fluoroalkyl scaffolds.

  • Mixture Assembly: Combine the ether from Protocol A (1.0 equiv), an alkene acceptor (1.5 equiv), the photocatalyst Ir(ppy)₃ (1 mol%), and DIPEA (2.0 equiv) in DMF (0.1 M).

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen rapidly quenches the excited state of the Iridium catalyst and irreversibly traps fluoroalkyl radicals. Strict anaerobic conditions are non-negotiable for high yields.

  • Irradiation: Expose the mixture to 450 nm blue LEDs at 25°C for 16 hours.

  • In-Process Validation (Self-Validation System): Monitor the reaction via LC-MS.

    • Diagnostic: The molecular ion peak must reflect the exact mass of the adduct minus the bromine atom, confirming the homolytic cleavage of the C-Br bond and successful C-C bond formation.

Strategic Applications in Drug Development

The integration of has revolutionized late-stage functionalization in drug discovery[5]. By utilizing 2-bromo-2-fluoroethylmethanesulfonate, medicinal chemists can rapidly append a 2-fluoroethyl moiety onto existing pharmacophores.

The presence of the fluorine atom exerts a strong electron-withdrawing effect, which lowers the pKa of adjacent basic amines, thereby enhancing membrane permeability and oral bioavailability. Furthermore, the steric shielding provided by the fluorine atom protects the adjacent carbon framework from oxidative metabolism by cytochrome P450 enzymes, significantly extending the half-life of the therapeutic candidate[1].

References

  • Title: Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions Source: CCS Chemistry URL: [Link]

Sources

Foundational

Degradation Pathways of 2-Bromo-2-fluoroethyl Methanesulfonate in Aqueous Solutions: A Mechanistic and Kinetic Guide

Executive Summary The compound 2-bromo-2-fluoroethyl methanesulfonate (BFEM) represents a complex class of bifunctional alkylating agents frequently encountered as synthetic intermediates or degradants in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-2-fluoroethyl methanesulfonate (BFEM) represents a complex class of bifunctional alkylating agents frequently encountered as synthetic intermediates or degradants in pharmaceutical manufacturing. Because it houses both a highly reactive methanesulfonate (mesylate) ester and an α -halofluoroalkane moiety, its aqueous degradation is not a simple linear hydrolysis. Instead, it undergoes a cascading degradation pathway yielding transient, highly reactive intermediates.

As a recognized class of DNA-reactive mutagens, alkyl mesylates and their downstream epoxide degradants fall strictly under the purview of global regulatory frameworks. Understanding the precise kinetic fate of BFEM is critical for drug development professionals tasked with designing control strategies and ensuring patient safety. This whitepaper elucidates the mechanistic degradation pathways of BFEM, outlines its toxicological implications, and provides a self-validating analytical protocol for kinetic tracking.

Chemical Architecture & Reactivity Profiling

To predict the degradation of BFEM, we must first analyze its molecular architecture. The molecule possesses two distinct electrophilic centers that govern its behavior in aqueous media:

  • C1 (Mesylate Ester): The primary carbon attached to the methanesulfonate group. Because methanesulfonic acid (MSA) is a strong acid ( pKa​≈−1.9 ), the mesylate anion is an exceptional leaving group, making C1 highly susceptible to SN​2 nucleophilic attack by water or hydroxide ions.

  • C2 (Halocarbon): The secondary carbon bearing both bromine and fluorine. While relatively stable in the intact parent molecule, this center becomes highly reactive once the C1 mesylate is hydrolyzed, setting the stage for intramolecular cyclization.

Reactivity BFEM 2-Bromo-2-fluoroethyl methanesulfonate C1 C1 Center (Mesylate Ester) Primary Hydrolysis BFEM->C1 SN2 Attack C2 C2 Center (Halocarbon) Secondary Epoxidation BFEM->C2 Intramolecular Cyclization

Fig 1: Dual electrophilic reactivity centers of 2-bromo-2-fluoroethyl methanesulfonate.

Mechanistic Degradation Pathways

Primary Stage: Mesylate Hydrolysis ( SN​2 )

The initial and rate-determining step in the aqueous degradation of BFEM is the hydrolysis of the mesylate group. As established in kinetic studies of 1[1], the reaction profile is heavily dominated by the uncatalyzed water rate at acidic to neutral pH levels.

  • Mechanism: Water acts as a nucleophile, attacking the C1 carbon via an SN​2 transition state, displacing the mesylate group.

  • Products: This yields methanesulfonic acid (MSA) and 2-bromo-2-fluoroethanol , a classical halohydrin.

  • Kinetics: The reaction is pseudo-first-order and remains largely independent of pH below pH 10. Above pH 10, direct hydroxide attack accelerates the degradation exponentially.

Secondary Stage: Halohydrin Cyclization & Epoxidation

The intermediate 2-bromo-2-fluoroethanol is transient and highly reactive. Once formed, the molecule possesses a nucleophilic hydroxyl group directly adjacent to a carbon bearing two halogens.

Under neutral to basic conditions, halohydrins undergo rapid base-catalyzed intramolecular cyclization to form epoxides, a process well-documented in 2[2].

  • Causality of Leaving Group Expulsion: The C−Br bond ( ≈280 kJ/mol) is significantly weaker and more polarizable than the C−F bond ( ≈485 kJ/mol). Consequently, the cyclization exclusively expels the bromide ion, yielding the highly strained 2-fluorooxirane (an epoxide).

  • Terminal Fate: 2-fluorooxirane is kinetically unstable in water. It rapidly undergoes ring-opening hydrolysis to form the stable terminal degradant, 2-fluoroethane-1,2-diol . A minor competing pathway involves the elimination of HBr and H2​O to form trace amounts of fluoroacetaldehyde.

Pathway A 2-Bromo-2-fluoroethyl methanesulfonate B 2-Bromo-2-fluoroethanol + Methanesulfonic Acid A->B H2O / OH- (Hydrolysis) C 2-Fluorooxirane (Transient Epoxide) B->C - HBr (pH > 7) E Fluoroacetaldehyde (Minor Byproduct) B->E - HBr, - H2O (Elimination) D 2-Fluoroethane-1,2-diol C->D H2O (Ring Opening)

Fig 2: Complete aqueous degradation cascade of BFEM from mesylate to terminal diol.

Regulatory & Toxicological Implications (ICH M7)

The degradation pathway of BFEM is of paramount importance to toxicologists and analytical chemists. Both the parent compound (an alkyl mesylate) and its secondary intermediate (an epoxide) are potent electrophiles capable of covalent binding to DNA bases.

According to the 3[3], such DNA-reactive impurities must be controlled to levels that pose a negligible carcinogenic risk (typically a Threshold of Toxicological Concern of 1.5 µ g/day ). Because the 2-fluorooxirane intermediate is highly transient, standard end-product testing may fail to detect its historical presence in a drug substance. Therefore, implementing highly sensitive 4[4] to track the kinetics of the parent mesylate and the terminal diol is mandatory for regulatory compliance.

Experimental Workflows for Kinetic Tracking

To accurately map this degradation, an analytical protocol must be self-validating. The following workflow utilizes orthogonal detection (LC-MS/MS and 19F -NMR) to ensure mass balance and structural confirmation.

Self-Validating Protocol: LC-MS/MS and 19F -NMR
  • Step 1: Matrix Selection. Prepare a 100 µM solution of BFEM in 50 mM ammonium bicarbonate buffer (pH 7.4) at 37°C. Causality: Ammonium bicarbonate is chosen because it mimics physiological pH while being fully volatile, preventing ion suppression in the MS source. Non-nucleophilic buffers are critical to prevent artificial SN​2 reactions.

  • Step 2: Quenching Mechanism. At predefined intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately mix with 400 µL of ice-cold acetonitrile containing 1 µM ethyl methanesulfonate- d5​ (Internal Standard). Causality: The ice-cold organic solvent instantly halts the kinetic degradation and precipitates any buffer salts, locking the concentration profile for accurate injection.

  • Step 3: LC-MS/MS Quantification. Analyze via Reversed-Phase LC-MS/MS (C18 column, water/acetonitrile gradient with 0.1% formic acid). Monitor MRM transitions for BFEM loss, and the appearance of MSA and 2-fluoroethane-1,2-diol.

  • Step 4: Orthogonal 19F -NMR Validation. Run a parallel reaction at 5 mM in D2​O /HEPES buffer inside an NMR tube at 37°C, acquiring spectra every 10 minutes. Causality: Fluorine has a 100% natural abundance and a massive chemical shift range. The shift from an acyclic halohydrin to a highly strained oxirane ring provides unambiguous, real-time structural proof of the transient 2-fluorooxirane intermediate, which LC-MS/MS often misses due to its short half-life.

  • Step 5: Mass Balance Verification. Calculate the molar equivalence: Δ[BFEM]=[MSA]formed​=[Diol]formed​+[Epoxide]transient​ . A mass balance recovery of >95% validates the absence of uncharacterized side reactions.

Kinetic Data Summary

The table below summarizes the quantitative degradation behavior of BFEM across different aqueous environments.

Table 1: Simulated Kinetic Parameters for BFEM Degradation in Aqueous Media (37°C)

pHBuffer System kobs​ ( h−1 )Half-life ( t1/2​ )Primary Observed ProductMass Balance Recovery
4.0 Ammonium Acetate0.015 ≈46.2 h2-Bromo-2-fluoroethanol*98.2%
7.4 Ammonium Bicarbonate0.018 ≈38.5 h2-Fluoroethane-1,2-diol97.5%
10.0 Ammonium Hydroxide0.450 ≈1.5 h2-Fluoroethane-1,2-diol94.1%**

*At acidic pH, the base-catalyzed epoxidation is heavily suppressed, allowing the halohydrin to accumulate. **Lower mass balance at high pH indicates minor losses to the volatile fluoroacetaldehyde elimination pathway.

Conclusion

The aqueous degradation of 2-bromo-2-fluoroethyl methanesulfonate is a multi-stage cascade driven by the sequential reactivity of a mesylate leaving group and an α -halofluoroalkane. Because both the parent compound and its transient epoxide intermediate are highly reactive electrophiles, strict analytical oversight using orthogonal techniques (LC-MS/MS and NMR) is required. By understanding the pH-dependent kinetics and the causality behind the intramolecular cyclization, drug development professionals can design robust control strategies that satisfy stringent ICH M7 regulatory requirements.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." 3[3]

  • Organic Process Research & Development - ACS Publications. "Selective Hydrolysis of Methanesulfonate Esters." 1[1]

  • Industrial & Engineering Chemistry Research - ACS Publications. "Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts." 2[2]

  • PubMed / NIH. "Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products." 4[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization using 2-Bromo-2-fluoroethyl Methanesulfonate in Medicinal Chemistry

Introduction & Mechanistic Rationale The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity[1]. Among fluorinated building blocks, 2-bromo-2-fluoroethyl methanesulfonate (CAS: 132656-21-4)[2] emerges as a highly versatile, bifunctional electrophile.

This reagent features three distinct functional sites with orthogonal reactivity:

  • Methanesulfonate (-OMs): A superior leaving group due to the high resonance stabilization of the resulting mesylate anion.

  • Secondary Bromide (-Br): A moderately reactive electrophilic site, primed for transition-metal insertion or elimination.

  • Secondary Fluoride (-F): Highly stable due to the strong C-F bond (approx. 115 kcal/mol), remaining intact throughout most synthetic sequences.

Causality in Experimental Design: Because the C-OMs bond is significantly more polarized and possesses a lower activation barrier for nucleophilic attack than the C-Br bond, soft and hard nucleophiles (e.g., amines, phenoxides, azoles) will chemoselectively displace the mesylate via an S_N2 mechanism. This yields a 2-bromo-2-fluoroethyl intermediate. The retained secondary bromide can subsequently be leveraged for downstream diversification, such as Nickel-catalyzed reductive cross-coupling[3] or base-induced E2 elimination to generate terminal monofluoroalkenes.

Reaction Pathways & Workflow

G A 2-Bromo-2-fluoroethyl methanesulfonate B Nucleophilic Substitution (SN2) (e.g., N-Alkylation) A->B Heterocycle (Nu-) Base, DMF, rt C 2-Bromo-2-fluoroethyl Intermediate B->C D Ni-Catalyzed Reductive Arylation C->D Ar-Br, NiCl2, Mn Ligand, DMAc E Base-Induced Elimination (E2) C->E DBU or t-BuOK THF, heat F 2-Aryl-2-fluoroethyl Scaffold D->F G Terminal Monofluoroalkene Scaffold E->G

Figure 1: Orthogonal functionalization pathways of 2-bromo-2-fluoroethyl methanesulfonate.

Experimental Protocols

Protocol 1: Chemoselective N-Alkylation of Heterocycles

This protocol describes the S_N2 displacement of the mesylate group by a nitrogen heterocycle (e.g., piperidine or a substituted pyrazole), a common motif in drug development.

Reagents:

  • Heterocycle (1.0 equiv, 10 mmol)

  • 2-Bromo-2-fluoroethyl methanesulfonate (1.2 equiv, 12 mmol)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocycle in anhydrous DMF under an inert argon atmosphere.

  • Base Activation: Add finely powdered K2​CO3​ . Rationale: A mild, insoluble inorganic base deprotonates the amine without inducing premature E2 elimination of the bromide. Stir for 15 minutes at room temperature.

  • Electrophile Addition: Add 2-bromo-2-fluoroethyl methanesulfonate dropwise over 5 minutes.

  • Reaction Monitoring: Stir the suspension at 25–30 °C. Monitor via TLC or LC-MS. Self-Validation: The reaction should reach >95% conversion within 4–6 hours. Elevated temperatures (>50 °C) must be avoided to prevent competitive displacement or elimination of the bromide.

  • Workup: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Rationale: The LiCl wash is critical to quantitatively partition residual DMF into the aqueous phase, preventing contamination during isolation. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Nickel-Catalyzed Reductive Arylation

Following N-alkylation, the retained bromide can be coupled with aryl bromides using Ni-catalysis[3]. This avoids the use of sensitive organometallic reagents (e.g., Grignards) and tolerates broad functional groups found in advanced intermediates[4].

Reagents:

  • 2-Bromo-2-fluoroethyl intermediate from Protocol 1 (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • NiCl2​⋅DME (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) ligand (12 mol%)

  • Manganese (Mn) powder (2.5 equiv, 1.25 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (3 mL)

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with NiCl2​⋅DME , dtbpy, and Mn powder. Rationale: Ni(II) is reduced in situ by Mn to the active Ni(0) species. The dtbpy ligand prevents catalyst aggregation and modulates the redox potential of the Ni center.

  • Substrate Addition: Add the 2-bromo-2-fluoroethyl intermediate and the aryl bromide dissolved in anhydrous DMAc.

  • Coupling: Seal the tube, remove from the glovebox, and stir vigorously at room temperature for 24–48 hours. Rationale: C(sp3)-Br oxidative addition to Ni is facile at room temperature, which successfully suppresses unwanted beta-hydride elimination pathways.

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove Mn salts, and concentrate the filtrate. Purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the differential reactivity and leaving group kinetics of the functional sites on 2-bromo-2-fluoroethyl methanesulfonate, guiding reagent stoichiometry and condition selection.

Functional SiteLeaving Group Ability (Relative Rate)Bond Dissociation Energy (kcal/mol)Primary Reaction PathwayTypical ConditionsExpected Yield
-OMs (Primary) ~10⁴ (Fastest)~90 (C-O)S_N2 Substitution K2​CO3​ , DMF, 25 °C85–95%
-Br (Secondary) 1 (Baseline)~68 (C-Br)Cross-Coupling / E2Ni(0)/Mn, DMAc, rt60–80%
-F (Secondary) < 10⁻⁶ (Inert)~115 (C-F)None (Retained)N/AN/A

Table 1: Reactivity profile and kinetic summary of 2-bromo-2-fluoroethyl methanesulfonate functional groups.

References

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330[1]. URL: [Link]

  • Zhang, W.; Huang, Y.-H.; Wu, T.-R.; Yuan, H.-R.; Chen, S.-X.; Wu, B.-B.; Wang, X.-S. "Nickel-Catalyzed Reductive Arylation of gem-Bromofluorocyclopropanes To Construct Monofluorinated Cyclopropane Derivatives." Organic Letters, 2025, 27(12)[3]. URL: [Link]

  • Juliá-Hernández, F. et al. "Ni-Catalyzed Site-Selective Hydrofluoroalkylation of Terminal and Internal Olefins." ACS Catalysis, 2022, 12(19), 11626–11633[4]. URL: [Link]

Sources

Application

Application Note: Introduction of Bromofluoroethyl Groups into Heterocyclic Compounds

Mechanistic Rationale and Strategic Overview The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Strategic Overview

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Within organofluorine chemistry, the bromofluoroethyl group (–CHBrCH₂F or –CFBrCH₃) serves as a highly versatile synthetic linchpin. Because the carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, the bromofluoroethyl moiety can be regioselectively introduced and subsequently manipulated. Most commonly, it undergoes targeted dehydrobromination to yield biologically active fluorovinyl motifs, which are critical components of mechanism-based inhibitors such as GABA transaminase (GABA-T) inhibitors [1].

For researchers and drug development professionals, there are two primary synthetic paradigms for introducing this group into heterocyclic systems:

  • Electrophilic Bromofluorination of Vinyl Heterocycles : Utilizing N-bromosuccinimide (NBS) and HF-pyridine (Olah's reagent) to functionalize existing terminal alkenes[1, 3].

  • Direct Alkylation/Reformatsky Addition : Utilizing ethyl bromofluoroacetate (EBFA) as a bifunctional fluoroalkylating building block to construct complex, fluorine-bearing heterocyclic architectures [2, 4].

Quantitative Data Summary

The following table summarizes the comparative efficiencies, typical yields, and strategic advantages of the primary bromofluoroethylation methodologies.

Synthetic StrategyPrimary ReagentsTarget Intermediate / ProductTypical YieldKey Advantage & Causality
Vicinal Bromofluorination NBS, HF-pyridineBromofluoroethyl heterocycle50–75%Excellent regioselectivity via Markovnikov addition of fluoride to the bromonium ion.
Dehydrobromination t-BuOK, THFFluorovinyl heterocycle60–85%High E/Z stereocontrol; bulky base prevents nucleophilic displacement of fluorine.
Reformatsky Addition EBFA, Zn, CeCl₃α-fluoro-β-hydroxy ester65–90%CeCl₃ enhances enolate nucleophilicity, tolerating sensitive heterocyclic functional groups.
Friedel-Crafts Alkylation EBFA, Lewis Acidα,α-diarylacetates (Indoles)70–95%Rapid access to bis-heterocyclic scaffolds via selective C-H functionalization.

Mechanistic Visualization

Mechanism cluster_0 Pathway A: Alkene Bromofluorination cluster_1 Pathway B: Direct Alkylation/Reformatsky NodeA1 Vinyl Heterocycle (e.g., 5-vinylpyrrolidin-2-one) NodeA2 Bromonium Ion Intermediate NodeA1->NodeA2 NBS (Electrophilic Br+) NodeA3 Bromofluoroethyl Heterocycle NodeA2->NodeA3 HF-Pyridine (Nucleophilic F-) NodeA4 Fluorovinyl Heterocycle (GABA-T Inhibitor Precursor) NodeA3->NodeA4 t-BuOK (Dehydrobromination) NodeB1 Ethyl Bromofluoroacetate (EBFA) NodeB2 Zinc Enolate / Radical NodeB1->NodeB2 Zn or Photocatalyst NodeB3 Bromofluoroethylated Adduct NodeB2->NodeB3 Heterocyclic Acceptor

Fig 1: Synthetic pathways for the introduction of bromofluoroethyl groups into heterocycles.

Experimental Protocols

Protocol A: Bromofluorination of Vinyl Heterocycles

Context & Causality: This protocol converts vinyl-substituted heterocycles into their bromofluoroethyl counterparts. HF-pyridine is selected over anhydrous HF due to its significantly lower vapor pressure and safer handling profile. The pyridine attenuates the extreme acidity of HF while maintaining sufficient nucleophilicity of the fluoride ion to attack the transient bromonium ion generated by NBS [1]. Diethyl ether is utilized as a non-coordinating solvent to stabilize the bromonium intermediate without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation : In a rigorously dried, Teflon-lined reactor under an argon atmosphere, dissolve the vinyl heterocycle (e.g., 5-vinylpyrrolidin-2-one, 10.0 mmol) in anhydrous diethyl ether (25 mL).

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Carefully add HF-pyridine complex (70% HF, 30.0 mmol of HF) dropwise via a plastic syringe. (Critical Safety Note: HF-pyridine is highly corrosive and toxic; full PPE, calcium gluconate gel on hand, and a well-ventilated fume hood are mandatory).

  • Bromination : Add N-bromosuccinimide (NBS, 11.0 mmol) in three equal portions over 15 minutes to prevent uncontrolled exotherms.

  • Reaction Progression : Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The formation of the bromonium ion is the rate-limiting step, followed by rapid anti-attack by the fluoride ion.

  • Quenching & Extraction : Pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize excess HF. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation : Analyze the crude product via ¹⁹F NMR. The presence of a characteristic multiplet around -180 to -190 ppm (relative to CFCl₃) confirms the successful incorporation of the aliphatic fluorine atom adjacent to the brominated carbon.

Protocol B: Dehydrobromination to Fluorovinyl Heterocycles

Context & Causality: Converting the bromofluoroethyl intermediate into a biologically relevant fluorovinyl group. Potassium tert-butoxide (t-BuOK) is utilized because its massive steric bulk strictly favors E2 elimination over Sₙ2 substitution, preventing the unwanted displacement of the secondary fluoride or bromide by the base [1, 3].

Step-by-Step Methodology:

  • Dissolve the crude bromofluoroethyl heterocycle (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Add a solution of t-BuOK (6.0 mmol, 1.0 M in THF) dropwise over 10 minutes.

  • Stir for 2 hours at -78 °C, then gradually warm the vessel to 0 °C.

  • Quench the reaction with 1.0 N HCl (10 mL) and extract with ethyl acetate.

  • Purify via silica gel chromatography to isolate the fluorovinyl heterocycle.

  • Self-Validation : ¹⁹F NMR will show a distinct downfield shift to approximately -120 to -135 ppm (characteristic of vinylic fluorine). ¹H NMR will reveal the loss of the aliphatic multiplet protons and the appearance of a distinct doublet of doublets for the new fluorovinyl proton.

Protocol C: Reformatsky-Type Addition using Ethyl Bromofluoroacetate (EBFA)

Context & Causality: EBFA is a highly reactive ester used to introduce a fluoroacetate motif onto heterocyclic ketones or aldehydes. Traditional Reformatsky reactions with fluorinated acetates often suffer from low yields due to the instability of the fluorinated zinc enolate. The addition of catalytic CeCl₃ enhances the nucleophilicity of the enolate and acts as a Lewis acid to activate the heterocyclic carbonyl, driving the reaction to completion [2].

Step-by-Step Methodology:

  • Activation : Activate zinc dust (20.0 mmol) by washing sequentially with 1M HCl, water, ethanol, and ether, then dry thoroughly under vacuum.

  • Initiation : In a flame-dried flask, suspend the activated Zn and anhydrous CeCl₃ (1.0 mmol) in anhydrous THF (15 mL).

  • Coupling : Add the heterocyclic carbonyl compound (10.0 mmol) and ethyl bromofluoroacetate (12.0 mmol).

  • Propagation : Initiate the reaction by gentle heating or by adding a single crystal of iodine. Reflux the mixture for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Quenching : Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify the resulting α-fluoro-β-hydroxy ester via flash chromatography.

  • Self-Validation : IR spectroscopy will confirm the presence of both the ester carbonyl (~1730 cm⁻¹) and the newly formed hydroxyl group (~3400 cm⁻¹). ¹⁹F NMR will display a characteristic doublet indicating α-fluoro proton coupling.

References

  • Kolb, M., Barth, J., Heydt, J. G., & Jung, M. J. (1987). Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors. Journal of Medicinal Chemistry, 30(2), 267-272. URL: [Link]

  • Ocampo, R., Dolbier, W. R., Abboud, K. A., & Zuluaga, F. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72-78. URL: [Link]

  • Salamon-Krokosz, K., Koroniak-Szejn, K., & Koroniak, H. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. URL: [Link]

  • Lanke, V., & Prabhu, K. R. (2015). Synthesis of Unsymmetrical α,α-Diarylacetates. The Journal of Organic Chemistry, 80(24), 12515-12525. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-2-Fluoroethyl Methanesulfonate Alkylations

Welcome to the Technical Support Center for fluoroalkylation workflows. As a Senior Application Scientist, I frequently see researchers struggle with low yields and mysterious mass losses when utilizing 2-bromo-2-fluoroe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroalkylation workflows. As a Senior Application Scientist, I frequently see researchers struggle with low yields and mysterious mass losses when utilizing 2-bromo-2-fluoroethyl methanesulfonate (BFE-OMs). This guide is designed to provide drug development professionals and synthetic chemists with the mechanistic insights and field-proven protocols needed to suppress elimination side reactions and maximize SN2 alkylation yields.

Part 1: Mechanistic Insight — The Root Cause of Low Yields

To troubleshoot this reaction, we must first understand the causality behind the failure. The methanesulfonate (-OMs) group is an exceptional nucleofuge (leaving group). However, the adjacent carbon (C2) bears both a bromine and a fluorine atom. The extreme electronegativity of these geminal halogens exerts a profound inductive electron-withdrawing effect, rendering the adjacent β -proton highly acidic[1].

When a base is introduced to the system, it faces a kinetic choice:

  • SN2 Pathway (Desired): The nucleophile attacks the C1 carbon, displacing the mesylate.

  • E2 Pathway (Side Reaction): The base abstracts the highly acidic β -proton at C2, triggering a concerted elimination[2].

Because elimination reactions involve bond-breaking that produces more molecules (alkene + leaving group + protonated base), they have a higher activation energy and are entropically driven. Consequently, elevated temperatures will exponentially favor the E2 pathway over SN2[1]. This thermal degradation leads to the formation of volatile side products, such as 1-bromo-1-fluoroethene, which often evaporate unnoticed, leading researchers to falsely conclude their reagent simply "degraded"[3].

Mechanism Substrate 2-Bromo-2-fluoroethyl Methanesulfonate SN2 SN2 Pathway (Desired) Substrate->SN2 Nucleophile Low Temp (0-15°C) E2 E2 Pathway (Elimination Side Reaction) Substrate->E2 Strong Base High Temp (>25°C) Product Alkylated Product (R-CH2-CHBrF) SN2->Product Byproduct 1-Bromo-1-fluoroethene (Volatile Gas) E2->Byproduct

Fig 1. Competing SN2 and E2 pathways for 2-bromo-2-fluoroethyl methanesulfonate.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to a loss of 96 Da, and my product yield is terrible. What is happening? A1: You are observing the direct result of the E2 elimination pathway. The loss of 96 Da corresponds to the elimination of methanesulfonic acid (MsOH). The resulting product is a volatile vinyl halide (1-bromo-1-fluoroethene) that escapes your reaction vessel[3]. This indicates your base is too strong, your temperature is too high, or both.

Q2: How do I choose the right base to minimize this elimination? A2: You must transition away from strong, unhindered bases (like NaOH or NaOMe) which easily access and abstract the acidic β -proton. Instead, utilize weak inorganic bases (like K₂CO₃ or Cs₂CO₃) or sterically hindered non-nucleophilic amines (like DIPEA or 2,6-lutidine). Steric bulk prevents the base from reaching the β -proton, allowing the actual nucleophile to execute the SN2 attack.

Table 1: Base Selection and Reaction Parameters for BFE-OMs Alkylation
Base CategoryExamplespKa (Conjugate Acid)SN2 vs. E2 PreferenceApplication Recommendation
Strong, Unhindered NaOH, NaOMe13 - 16Heavily favors E2Avoid. Rapid formation of volatile vinyl halides.
Strong, Hindered KOtBu, LDA17 - 36Favors E2Avoid. High basicity deprotonates the acidic β -proton.
Weak, Inorganic K₂CO₃, Cs₂CO₃9 - 10Favors SN2Highly Recommended. Ideal for pre-activating nucleophiles.
Mild, Hindered Amine DIPEA, 2,6-Lutidine7 - 11Favors SN2Recommended. Best for one-pot reactions with sensitive substrates.

Q3: Does temperature really matter that much for this specific reagent? A3: Absolutely. Because the E2 elimination has a higher entropy of activation ( ΔS‡ ) than the SN2 substitution, any increase in thermal energy disproportionately accelerates the elimination side reaction[1]. You must maintain the internal reaction temperature strictly between 0°C and 15°C during reagent addition and early conversion.

Q4: What solvent system is optimal? A4: Polar aprotic solvents—specifically DMF, DMSO, or Acetonitrile—are ideal. They effectively solvate cations (like K⁺ or Cs⁺), leaving your nucleophile "naked" and highly reactive for the SN2 pathway. Protic solvents should be avoided as they can hydrogen-bond to your nucleophile, decreasing its reactivity and inadvertently giving the E2 pathway a competitive advantage.

Part 3: Self-Validating Experimental Protocol

To guarantee success, do not mix all reagents at room temperature. Instead, use the following step-by-step methodology, which acts as a self-validating system by separating nucleophile activation from the alkylation event.

Protocol Step1 1. Nucleophile Activation Deprotonate with mild base (e.g., K2CO3) in DMF at 0°C for 30 min. Step2 2. Reagent Addition Add BFE-OMs dropwise to maintain internal temp < 5°C. Step1->Step2 Step3 3. Controlled Reaction Stir at 10-15°C. Monitor via LC-MS to ensure no -96 Da mass loss. Step2->Step3 Step4 4. Quench & Isolate Quench with cold NH4Cl (aq). Extract with EtOAc. Step3->Step4

Fig 2. Step-by-step optimized workflow for high-yield SN2 alkylation.

Step-by-Step Methodology: Optimized SN2 Alkylation
  • Nucleophile Activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve your nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered, anhydrous K₂CO₃ or Cs₂CO₃ (1.5 equiv). Stir the suspension at 0°C for 30 minutes to pre-form the active nucleophile.

  • Temperature-Controlled Reagent Addition: Dissolve 2-bromo-2-fluoroethyl methanesulfonate (1.1 equiv) in a small volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring (Self-Validation Step): Allow the reaction to slowly warm to 10–15°C. Do not let it reach room temperature. After 1 hour, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Check: If you observe the mass of your unreacted nucleophile alongside a new peak showing a -96 Da mass loss, your temperature has drifted too high, triggering E2 elimination. Immediately cool the flask back to 0°C.

  • Quenching and Isolation: Once the nucleophile is consumed (typically 4–8 hours), quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure at a low bath temperature (<30°C) to prevent late-stage degradation.

Part 4: References

  • Title: Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium Source: Dalal Institute URL:

  • Title: 11.7: Elimination Reactions- Zaitsev's Rule Source: Chemistry LibreTexts URL:

  • Title: A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products Source: ResearchGate URL:

Sources

Optimization

Optimizing solvent and base for 2-bromo-2-fluoroethylmethanesulfonate alkylation

Welcome to the Technical Support Center for 2-Bromo-2-fluoroethyl methanesulfonate (CAS: 2751610-91-8) [1]. As a bifunctional fluoroalkylating agent, this reagent is highly valued in drug development for installing the 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Bromo-2-fluoroethyl methanesulfonate (CAS: 2751610-91-8) [1]. As a bifunctional fluoroalkylating agent, this reagent is highly valued in drug development for installing the 2-bromo-2-fluoroethyl moiety. However, its dual-leaving-group nature (a primary mesylate and a secondary bromide) combined with highly acidic protons makes it prone to side reactions if conditions are not rigorously controlled.

This guide is designed for researchers and scientists to troubleshoot, optimize, and validate their alkylation workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields are low, and LC-MS shows a major byproduct corresponding to the loss of methanesulfonic acid (M - 96). How do I prevent this elimination? A: The proton adjacent to the bromine and fluorine atoms on the C2 carbon is highly acidic due to the strong electron-withdrawing effects of the halogens. Strong bases (e.g., NaH, KOtBu) will rapidly deprotonate this position, driving an E2 elimination of the mesylate group to form the volatile byproduct 1-bromo-1-fluoroethene.

  • The Fix: Switch to a milder, non-nucleophilic heterogeneous base. Anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) act as excellent acid scavengers for SN2 alkylations without providing the soluble alkoxide equivalents that trigger E2 elimination[2].

Q2: The alkylation is proceeding too slowly, and unreacted mesylate remains after 24 hours. Should I increase the temperature? A: Heating above 60°C often exacerbates thermal degradation and elimination pathways. Instead of increasing the temperature, optimize your solvent environment.

  • The Fix: Ensure you are using a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) effectively solvate the base's counter-cation (e.g., K+ ), leaving your nucleophile "naked" and highly reactive[3]. If using MeCN, adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the Finkelstein pathway, transiently converting the mesylate to a more reactive iodide.

Q3: I am observing a mixture of O-alkylation and N-alkylation in my multifunctional substrate. How can I control chemoselectivity? A: The mesylate group is a "hard" leaving group, which generally favors attack by "hard" nucleophiles (like oxygen) under kinetically controlled conditions. However, solvent polarity strongly dictates the thermodynamic outcome.

  • The Fix: For preferential O-alkylation, use a highly polar aprotic solvent like DMSO with Cs2​CO3​ at room temperature[2]. For N-alkylation, slightly less polar solvents like MeCN with K2​CO3​ are preferred.

Q4: The alkylating agent seems to degrade into an alcohol before the reaction even starts. What is causing this? A: Fluoroalkyl mesylates are highly sensitive to solvolysis and hydrolysis[4]. If your solvent or base contains residual water, the mesylate will quickly hydrolyze to 2-bromo-2-fluoroethanol.

  • The Fix: Use strictly anhydrous solvents (stored over 3Å molecular sieves) and oven-dried bases. Never use protic solvents (MeOH, EtOH) for this specific alkylation.

Part 2: Solvent and Base Selection Matrix

To facilitate rapid experimental design, consult the following optimization matrix based on established causality between reagent properties and reaction conditions.

Solvent (Anhydrous)BaseTemp (°C)Primary OutcomeMechanistic PathwaySuitability
DMF K2​CO3​ 20–40High yield of alkylated productSN2Optimal for standard N/O-alkylation
MeCN Cs2​CO3​ 20–60Rapid alkylation, trace eliminationSN2Excellent for sterically hindered nucleophiles
THF NaH 0–20Substrate degradationE2 EliminationPoor; strong bases deprotonate acidic C2
DMSO DIPEA40–60Moderate yield, some hydrolysisSN2 / HydrolysisFair; requires strictly anhydrous conditions
MeOH K2​CO3​ 65Solvolysis of mesylateSN1 / SolvolysisPoor; protic solvents destroy the reagent

Part 3: Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical relationships governing the reaction pathways and the standard laboratory workflow.

Mechanism Reagent 2-Bromo-2-fluoroethyl methanesulfonate SN2 SN2 Pathway (Target Alkylation) Reagent->SN2 Mild Base (K2CO3) Polar Aprotic (DMF) E2 E2 Pathway (Elimination) Reagent->E2 Strong Base (NaH) High Temp Product Desired Adduct (High Yield) SN2->Product SideProduct 1-Bromo-1-fluoroethene (Byproduct) E2->SideProduct

Reaction pathways for 2-bromo-2-fluoroethyl methanesulfonate alkylation based on conditions.

Workflow Step1 1. Substrate Preparation Dry Nucleophile & Base Step2 2. Solvent Addition Anhydrous DMF or MeCN Step1->Step2 Step3 3. Reagent Dropwise Addition Maintain 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring LC-MS for M-96 (Elimination) Step3->Step4 Step5 5. Quench & Workup NH4Cl (aq) / EtOAc Extraction Step4->Step5

Standard self-validating workflow for fluoroalkyl methanesulfonate alkylations.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates specific checkpoints to verify that the SN2 pathway is favored over E2 elimination.

Materials Required:

  • Nucleophile (1.0 eq)

  • 2-Bromo-2-fluoroethyl methanesulfonate (1.2 eq)

  • Anhydrous K2​CO3​ (2.5 eq, oven-dried at 120°C)

  • Anhydrous DMF (0.2 M relative to nucleophile)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask purged with Argon, add the nucleophile (1.0 eq) and the oven-dried K2​CO3​ (2.5 eq).

  • Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation/activation of the nucleophile.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 2-bromo-2-fluoroethyl methanesulfonate (1.2 eq) dropwise over 5 minutes. Scientific Insight: Slow addition at 0°C prevents localized exothermic spikes that lower the activation energy barrier for E2 elimination.

  • Validation Checkpoint 1 (1 Hour): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Observation of the desired product mass ( Mnucleophile​+125 ).

    • Fail: Observation of a mass corresponding to Mnucleophile​−96 indicates the mesylate has eliminated. If this occurs, cool the reaction further or switch to a weaker base like NaHCO3​ .

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–18 hours.

  • Validation Checkpoint 2 (End of Reaction): Perform TLC (Hexanes/EtOAc). The mesylate spot (stains with KMnO4​ ) should be fully consumed.

  • Workup: Quench the reaction by pouring it into saturated aqueous NH4​Cl (equal volume to DMF). Extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

References

  • NextSDS. 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE — Chemical Substance Information (Includes CAS 2751610-91-8). NextSDS Chemical Database.[Link]

  • MedChemComm. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. Royal Society of Chemistry.[Link]

  • RSC Advances. Fluorine-18 labelled building blocks for PET tracer synthesis. Royal Society of Chemistry.[Link]

Sources

Troubleshooting

Overcoming moisture sensitivity when handling 2-bromo-2-fluoroethylmethanesulfonate

Welcome to the dedicated technical support center for 2-bromo-2-fluoroethylmethanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-bromo-2-fluoroethylmethanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but challenging reagent into their synthetic workflows. Our goal is to provide you with in-depth, field-tested insights to anticipate and overcome the practical challenges associated with its handling, particularly its pronounced moisture sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues and questions that arise during the use of 2-bromo-2-fluoroethylmethanesulfonate. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Storage and Handling

Question 1: I've just received my shipment of 2-bromo-2-fluoroethylmethanesulfonate. What are the absolute critical first steps for storage to ensure its long-term stability?

Answer: Proper storage from the moment of receipt is paramount to preserving the integrity of 2-bromo-2-fluoroethylmethanesulfonate. This reagent is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to degradation and inconsistent reactivity.

  • Immediate Action: Upon receipt, immediately transfer the manufacturer's sealed container into a desiccator containing a freshly activated desiccant (e.g., Drierite® or silica gel).[2][3] For long-term storage, placing the container inside a dry, inert atmosphere, such as a nitrogen-filled glovebox, is best practice.[4][5]

  • Causality: The methanesulfonate group is susceptible to hydrolysis. The presence of both bromine and fluorine on the alpha-carbon can influence the rate and mechanism of this degradation, making strict moisture exclusion essential.

Question 2: I don't have access to a glovebox. What is the next best approach for handling this reagent?

Answer: While a glovebox provides the most secure environment, meticulous air-free techniques using a Schlenk line can be equally effective.[6][7] The core principle is to prevent the reagent from ever coming into contact with ambient air and moisture.

  • Best Practice: All glassware must be rigorously dried, either in a high-temperature oven (over 125°C overnight) or by flame-drying under vacuum.[5][6] The apparatus should then be assembled while hot and allowed to cool under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Workflow: Transfers of the reagent should be performed under a counterflow of inert gas. For liquid reagents or solutions, use gas-tight syringes or cannula transfer techniques.[6][7]

dot

Caption: Workflow for proper storage and handling of moisture-sensitive reagents.

Reaction Troubleshooting

Question 3: My reaction is sluggish, and I'm observing the formation of byproducts. Could moisture be the culprit, and what would the degradation product be?

Answer: Yes, moisture is a highly probable cause for both sluggish reactions and the formation of impurities. The primary degradation pathway for 2-bromo-2-fluoroethylmethanesulfonate in the presence of water is hydrolysis.[1][4]

  • Mechanism: The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonate group. This results in the cleavage of the ester bond to form methanesulfonic acid and 2-bromo-2-fluoroethanol.

  • Consequences: The formation of methanesulfonic acid can alter the pH of your reaction mixture, potentially catalyzing other side reactions or affecting the stability of your desired product. The presence of 2-bromo-2-fluoroethanol also introduces a new nucleophile into the system.

Question 4: How can I confirm that my solvents and other reagents are dry enough for the reaction?

Answer: Visual inspection is not sufficient. Solvents must be rigorously dried and tested.

  • Solvent Preparation: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Verification: The water content of your solvents can be quantified using Karl Fischer titration, which can detect water content down to the ppm level.[8] For a qualitative check, a small amount of a highly water-reactive compound, like a sodium ketyl radical solution, can be used as an indicator.

ParameterRecommended SpecificationRationale
Solvent Water Content < 30 ppmMinimizes hydrolysis of the sulfonate ester.
Inert Gas Purity 99.998% or higherReduces the partial pressure of water and oxygen in the reaction headspace.
Glassware Preparation Oven-dried at >125°C for at least 4 hours or flame-dried under vacuum.Ensures removal of adsorbed water from glass surfaces.[5][6]

Question 5: I suspect my 2-bromo-2-fluoroethylmethanesulfonate has been compromised by moisture. Is there a way to salvage the material?

Answer: Attempting to salvage a moisture-sensitive reagent is generally not recommended as it is difficult to remove the resulting impurities and assess the purity of the remaining material. It is more reliable to start with a fresh, properly stored batch. If you must proceed, any purification would need to be tailored to the specific impurities and the properties of the reagent itself, likely involving non-aqueous workups and distillation or chromatography under strictly anhydrous conditions.

Analytical Considerations

Question 6: What analytical techniques are best suited for monitoring the reaction and detecting potential degradation of 2-bromo-2-fluoroethylmethanesulfonate?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product.

  • Degradation Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for identifying volatile byproducts like 2-bromo-2-fluoroethanol.[8][9]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the starting material and the formation of non-volatile degradation products like methanesulfonic acid.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of your desired product and any impurities that may have formed.

dot

troubleshooting_flowchart start Reaction Issue: Low Yield or Byproducts check_moisture Suspect Moisture Contamination? start->check_moisture verify_reagents Verify Reagent & Solvent Anhydrousness check_moisture->verify_reagents Yes failure Problem Persists: Consider Other Reaction Parameters check_moisture->failure No karl_fischer Karl Fischer Titration (<30 ppm H2O?) verify_reagents->karl_fischer inert_atmosphere Check Inert Atmosphere Technique karl_fischer->inert_atmosphere Yes karl_fischer->failure No glassware Ensure Glassware is Properly Dried inert_atmosphere->glassware re_run_small_scale Re-run on Small Scale with Strict Anhydrous Conditions glassware->re_run_small_scale success Problem Solved re_run_small_scale->success Success re_run_small_scale->failure Failure

Caption: Troubleshooting decision tree for reactions involving 2-bromo-2-fluoroethylmethanesulfonate.

Detailed Experimental Protocol: A General Procedure for Using 2-Bromo-2-fluoroethylmethanesulfonate Under Anhydrous Conditions

This protocol outlines a general workflow for a nucleophilic substitution reaction. Note: This is a representative procedure and may need to be adapted based on the specific nucleophile and reaction conditions.

  • Glassware Preparation:

    • Place all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) in an oven at 130°C for at least 4 hours.

    • Assemble the glassware hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the apparatus to cool to room temperature.

  • Reagent Preparation:

    • In a separate, dry Schlenk flask, prepare a solution of your nucleophile in an anhydrous solvent.

    • If the nucleophile is a solid, dry it in a vacuum oven before use.

  • Reaction Setup:

    • Under a positive flow of inert gas, add the desired amount of 2-bromo-2-fluoroethylmethanesulfonate to the reaction flask via a gas-tight syringe.

    • Add the anhydrous solvent to the reaction flask via cannula transfer.

    • Begin stirring and bring the solution to the desired reaction temperature.

  • Addition of Nucleophile:

    • Slowly add the solution of the nucleophile to the reaction flask using a syringe pump or by dropwise addition from the addition funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (via a cannula-equipped syringe) and analyzing them by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride), being mindful that this will introduce water.

    • Perform an extraction with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Alpha Resources Inc. (2016, July 15).
  • Hydrolysis with Aqueous Alkali (8.2.1) | OCR A-Level Chemistry Notes | TutorChase. (n.d.).
  • mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. (2026, January 21).
  • Safety Data Sheet: Fluorinated surfactants - Chemos GmbH&Co.KG. (2019, July 11).
  • Hydrolysis Of Halogenoalkanes: Mechanism, R
  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. (2025, January 5).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16).
  • Halogenoalkanes and Alcohols - Physics & M
  • Safety Data Sheet - A
  • Material Safety Data Sheet - Yeser Chemicals. (2020, June 8).
  • Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide in Nucleophilic Substitution Reactions - Benchchem. (n.d.).
  • Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes and Protocols - Benchchem. (n.d.).
  • III Analytical Methods. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activ
  • Analytical Method Summaries - Eurofins. (2023, December 10).
  • (PDF)
  • 2-Bromoacetamide synthesis and purific
  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjug
  • (2-Bromoethyl)
  • Discovery of a Series of 2′-α-Fluoro,2′-β-bromo-ribonucleosides and Their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hep
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
  • [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. (2017, June 27).
  • Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth... - Pearson. (n.d.).
  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. (n.d.).
  • sodium 2-bromoethanesulfonate - Organic Syntheses Procedure. (n.d.).
  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2025, May 14).
  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17).
  • 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27).
  • Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. (n.d.).
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. (n.d.).
  • Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - P
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 5).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • 2-Fluoroethyl bromide | 762-49-2 - ChemicalBook. (2024, December 18).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).
  • Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliph
  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. (n.d.).
  • Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology. (2012, February 2).

Sources

Optimization

Technical Support Center: Effective Purification of 2-Bromo-2-Fluoroethylmethanesulfonate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of 2-bromo-2-fluoroethylmethanesulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of 2-bromo-2-fluoroethylmethanesulfonate derivatives. These compounds are valuable synthetic intermediates, but their purification can be challenging due to their reactivity and unique physical properties. This resource offers troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Part 1: Foundational Concepts & Common Challenges
Q1: What are the primary challenges in purifying 2-bromo-2-fluoroethylmethanesulfonate derivatives?

A1: The purification of this class of compounds is complicated by three main factors:

  • Reactivity: The methanesulfonate (mesylate) group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions. The presence of a vicinal bromine atom can also influence reactivity.

  • Moisture Sensitivity: These derivatives can be sensitive to moisture, leading to hydrolysis of the sulfonyl group to the corresponding, and often highly polar, methanesulfonic acid. This not only results in product loss but also introduces a difficult-to-remove impurity.[1]

  • Polarity: The presence of both the sulfonate ester and the carbon-fluorine bond imparts significant polarity, which can lead to purification issues like streaking during column chromatography.

Q2: What are the most common impurities I should expect?

A2: Understanding potential impurities is crucial for designing an effective purification strategy.[2] Common impurities include:

  • Unreacted Starting Alcohol: The alcohol from which the mesylate was synthesized.

  • Mesylating Agent Byproducts: Salts such as triethylammonium chloride or pyridinium chloride if reagents like methanesulfonyl chloride and an amine base were used.[3]

  • Hydrolysis Product: The corresponding methanesulfonic acid, formed from a reaction with water.[1]

  • Elimination Products: Alkenes formed via E2 elimination, particularly if a strong, non-hindered base is present or if the compound is subjected to high temperatures.

  • Process-Related Impurities: Residual solvents or reagents from the synthetic steps.[2]

Part 2: Purification Strategy & Troubleshooting

This section provides a decision-making framework and detailed troubleshooting for the most common purification techniques.

Workflow for Selecting a Purification Method

The choice of purification method depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction.

G start Crude Product Analysis state What is the physical state? start->state solid Solid state->solid Solid oil Liquid / Oil state->oil Liquid / Oil recrystallization Attempt Recrystallization solid->recrystallization column Column Chromatography oil->column success Success? (High Purity & Yield) recrystallization->success final_product Pure Product column->final_product success->column No (Low Purity/Yield) success->final_product Yes G problem Problem: Poor Separation in Column cause1 Cause: Incorrect Polarity problem->cause1 cause2 Cause: Poor Selectivity problem->cause2 cause3 Cause: Column Overload problem->cause3 solution1a Decrease Polarity (Spots too high on TLC) cause1->solution1a Too High solution1b Increase Polarity (Spots too low on TLC) cause1->solution1b Too Low solution2 Try different solvent system (e.g., Hex/DCM instead of Hex/EtOAc) cause2->solution2 solution3 Reduce sample load or use a larger column cause3->solution3

Sources

Troubleshooting

Improving reaction kinetics of 2-bromo-2-fluoroethylmethanesulfonate at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol framework to address the specific kinetic challenges associated with the n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol framework to address the specific kinetic challenges associated with the nucleophilic substitution of 2-bromo-2-fluoroethylmethanesulfonate (often referred to as 2-bromo-2-fluoroethyl mesylate).

This guide bypasses generic advice to focus on the exact physicochemical causality governing this bifunctional electrophile, ensuring your room-temperature workflows are both high-yielding and reproducible.

Part 1: Mechanistic Deep Dive – The Causality of Sluggish Kinetics

Before troubleshooting, we must understand the inherent molecular logic of 2-bromo-2-fluoroethylmethanesulfonate. While the methanesulfonate (mesylate) is an excellent leaving group, researchers frequently observe unexpectedly slow SN​2 kinetics at room temperature.

The β -Halogen Inductive Effect & Electrostatic Repulsion The β -carbon of this substrate bears two highly electronegative halogens (Fluorine and Bromine). These atoms exert a profound electron-withdrawing inductive effect (-I effect) through the σ -bond network. While this theoretically lowers the LUMO energy, the dense electron clouds of the halogens create severe electrostatic repulsion against incoming electron-rich nucleophiles. This raises the activation energy ( Ea​ ) of the SN​2 transition state, effectively stalling the reaction at 25°C[1].

The E2 Elimination Trap A common instinct is to apply heat or use a stronger base to force the reaction. However, the strong -I effect of the β -halogens also dramatically increases the acidity of the β -proton. Applying heat or strong bases (like DBU or NaH) shifts the mechanistic pathway from SN​2 substitution to E2 elimination, resulting in the loss of methanesulfonic acid and the formation of a useless bromofluoroalkene side product[1].

Reaction Pathway Visualization

Mechanism Substrate 2-bromo-2-fluoroethyl methanesulfonate Iodo In situ Iodo-intermediate (Finkelstein Activation) Substrate->Iodo NaI / TBAI (Fast) Product Target Alkylated Product (SN2 Pathway) Substrate->Product Direct SN2 (Sluggish at RT) SideProduct Bromofluoroalkene (E2 Elimination) Substrate->SideProduct Strong Base (Slow SN2, Fast E2) Iodo->Product Nucleophile (Accelerated SN2)

Reaction pathways of 2-bromo-2-fluoroethylmethanesulfonate highlighting Finkelstein activation.

Part 2: Troubleshooting FAQs

Q1: How can I accelerate the SN​2 substitution at room temperature without triggering E2 elimination? A: The most reliable method is to employ an in situ Finkelstein activation using a catalytic amount (20-30 mol%) of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI)[2]. The iodide ion is a highly polarizable, "soft" nucleophile that suffers less electrostatic repulsion from the β -halogens. It rapidly displaces the mesylate to form 2-bromo-2-fluoro-1-iodoethane. This transient iodo-intermediate is significantly more reactive toward your target nucleophile (amines, alkoxides, or thiolates) than the parent mesylate, allowing the reaction to proceed swiftly at 20–25°C.

Q2: Which solvent system is optimal for this transformation? A: You must use strictly anhydrous, highly polar aprotic solvents—specifically N,N -Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents strongly solvate cations (like Na+ or K+ ) but leave the nucleophilic anions "naked" and highly reactive. Protic solvents (like ethanol) will hydrogen-bond to your nucleophile, further depressing the already sluggish kinetics.

Q3: My nucleophile requires a base for deprotonation. Which base minimizes the alkene side-product? A: Avoid strong, non-nucleophilic bases like DBU, LDA, or NaH, as they will immediately deprotonate the acidic β -proton and drive E2 elimination. Instead, use mild, heterogeneous inorganic bases such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ). When paired with TBAI, the tetrabutylammonium cation acts as a phase-transfer catalyst, shuttling the deprotonated nucleophile from the solid base surface into the organic solvent, ensuring a high local concentration for the SN​2 attack[2].

Part 3: Quantitative Condition Matrix

To illustrate the causality of reagent selection, refer to the following empirical data summary comparing kinetic outcomes based on reaction conditions.

Reaction ConditionBase UsedAdditive / CatalystTemp (°C)Relative SN​2 RateDominant Pathway / Outcome
Standard Baseline K2​CO3​ None25Very SlowUnreacted Starting Material
Thermal Forcing K2​CO3​ None60ModerateE2 Elimination (Alkene)
Strong Base DBUNone25FastE2 Elimination (Alkene)
Optimized Protocol Cs2​CO3​ 20 mol% TBAI25Fast SN​2 Target Product

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes Finkelstein-type kinetic acceleration to achieve high-yielding alkylation at room temperature.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

  • Reagent Loading: Add your target nucleophile (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) to the flask.

  • Solvent Addition: Suspend the mixture in anhydrous DMF (to achieve a 0.2 M concentration regarding the nucleophile). Stir for 15 minutes at room temperature (20–25°C) to allow for initial deprotonation.

  • Catalyst Introduction: Add Tetrabutylammonium iodide (TBAI) (0.2 equiv). Scientific Rationale: TBAI serves the dual purpose of phase-transfer catalysis and in situ iodide generation.

  • Electrophile Addition: Dissolve 2-bromo-2-fluoroethylmethanesulfonate (1.2 equiv) in a minimal volume of anhydrous DMF (approx. 1 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor via TLC or LC-MS. Complete conversion is typically observed within 4 to 6 hours due to the iodide-accelerated kinetics.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry DMF/DMSO, N2 atmosphere Step2 2. Finkelstein Activation Add 1.0 eq Substrate + 0.2 eq TBAI Step1->Step2 Step3 3. Base Addition Add 1.5 eq Cs2CO3 (Weak Base) Step2->Step3 Step4 4. Nucleophile Addition Stir at 20-25°C for 4-6 hours Step3->Step4 Step5 5. Aqueous Quench & Workup Extract with EtOAc, Wash with Brine Step4->Step5

Step-by-step optimized workflow for room temperature alkylation using Finkelstein catalysis.

References

  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Using secondary alpha deuterium kinetic isotope effects to determine the stereochemistry of an E2 reaction ResearchGate[Link]

  • Photoredox-Catalyzed Oxidative Radical–Polar Crossover Enables the Alkylfluorination of Olefins The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

2-bromo-2-fluoroethylmethanesulfonate vs 2-bromo-2-fluoroethyl triflate reactivity

The strategic introduction of monofluoroalkyl groups (–CH₂CHF–) into molecular scaffolds is a highly effective bioisosteric strategy used in drug development to modulate lipophilicity, metabolic stability, and target bin...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic introduction of monofluoroalkyl groups (–CH₂CHF–) into molecular scaffolds is a highly effective bioisosteric strategy used in drug development to modulate lipophilicity, metabolic stability, and target binding affinity. In this context, 2-bromo-2-fluoroethyl sulfonates serve as powerful bifunctional linchpins. The sulfonate ester acts as the primary reactive site for nucleophilic substitution (Sₙ2), leaving the robust C–Br bond intact for subsequent late-stage functionalization, such as 1[1].

When designing a synthetic route, researchers must choose between 2-bromo-2-fluoroethyl methanesulfonate (mesylate) and 2-bromo-2-fluoroethyl trifluoromethanesulfonate (triflate) . This guide objectively compares their reactivity profiles, stability, and optimal use cases to help you select the right reagent for your workflow.

Mechanistic Causality: Leaving Group Thermodynamics vs. Side Reactions

The decision between the mesylate and triflate hinges on a delicate balance between leaving group ability and the acidity of the adjacent protons.

The Triflate Super-Leaving Group and the E2 Dilemma Triflate (–OTf) is an exceptional leaving group due to the extreme resonance stabilization and inductive electron withdrawal of the CF₃ group (conjugate acid pKₐ ≈ -14). While this lowers the activation energy for Sₙ2 attack, it introduces a severe mechanistic vulnerability at the C2 position. The C2 carbon is substituted with highly electronegative fluorine and bromine atoms, making the geminal proton highly acidic. When a basic nucleophile is introduced, the extreme leaving group ability of the triflate heavily biases the reaction toward an E2 elimination pathway. The base abstracts the C2 proton, expelling the triflate to form volatile, unreactive 1-bromo-1-fluoroethene. Furthermore, triflates of short fluorinated chains are highly susceptible to rapid hydrolysis by ambient moisture[2].

The Mesylate "Goldilocks" Zone Mesylate (–OMs) is a weaker leaving group (conjugate acid pKₐ ≈ -1.9). This reduced leaving group ability raises the activation barrier for both Sₙ2 and E2 pathways. However, by utilizing mild, non-nucleophilic bases (e.g., DIPEA or K₂CO₃) and slightly elevated temperatures, the Sₙ2 pathway can be selectively promoted over E2 elimination. Crucially, the mesylate is stable enough to be isolated, purified, and stored on the benchtop, making it the preferred choice for high-throughput library synthesis.

Quantitative Performance Comparison

The following table summarizes the operational and thermodynamic differences between the two reagents.

Parameter2-Bromo-2-fluoroethyl Mesylate2-Bromo-2-fluoroethyl Triflate
Leaving Group pKₐ -1.9 (Methanesulfonic acid)-14.0 (Trifluoromethanesulfonic acid)
Relative Sₙ2 Reactivity 1x (Baseline)~10⁴ to 10⁵x
Shelf-Life / Stability High (Months at 4 °C, moisture tolerant)Very Low (Rapid hydrolysis, strictly anhydrous)
E2 Elimination Risk Low to Moderate (Manageable with weak bases)Very High (Often outcompetes Sₙ2 with basic nucleophiles)
Optimal Use Case Standard N/O/S-alkylations, scalable synthesisAlkylation of highly sterically hindered or electron-deficient nucleophiles
Preparation Commercially available, bench-stableMust be generated in situ at -78 °C

Downstream Utility: The Bifunctional Advantage

Both reagents are designed to install the –CH₂CHFBr moiety. Once attached to the nucleophile, the terminal C–Br bond becomes a handle for transition-metal catalysis. Recent advances in3[3] allow this unactivated secondary alkyl bromide to be coupled with aryl or alkyl halides using diboron reagents (e.g., B₂pin₂) and nickel catalysts.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Reductive Coupling reagent 2-Bromo-2-fluoroethyl Sulfonate intermediate Monofluoroalkyl Intermediate reagent->intermediate -OMs / -OTf nu Nucleophile nu->intermediate C1 Attack product Target Scaffold intermediate->product Ni-Catalyst electrophile Aryl Halide electrophile->product C-C Bond

Bifunctional utility of 2-bromo-2-fluoroethyl sulfonates in sequential SN2 and cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize ¹⁹F NMR as a self-validating tracking mechanism. Because ¹⁹F NMR has no background signal in standard organic mixtures, you can directly quantify the Sₙ2 product versus the E2 elimination byproduct from the crude reaction mixture.

Protocol A: N-Alkylation using 2-Bromo-2-fluoroethyl Mesylate

Best for standard secondary amines and scalable library generation.

  • Setup: In an oven-dried vial, dissolve the secondary amine (1.0 equiv) and 2-bromo-2-fluoroethyl mesylate (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). The steric bulk of DIPEA minimizes its ability to act as a nucleophile, while its moderate basicity prevents excessive E2 elimination.

  • Reaction: Stir at 60 °C for 12–16 hours.

  • Self-Validation (¹⁹F NMR): Withdraw a 50 µL aliquot, dilute in CD₃CN, and acquire a ¹⁹F NMR spectrum.

    • Validation Check: The disappearance of the mesylate's characteristic fluorine signal and the emergence of a new doublet of multiplets (corresponding to the N–CH₂–CHF –Br product) confirms conversion. If a sharp signal corresponding to an alkenyl fluorine appears, E2 elimination is occurring; lower the temperature or switch to a weaker base (e.g., K₂CO₃).

Protocol B: In Situ Generation & Trapping of 2-Bromo-2-fluoroethyl Triflate

Best for highly sterically hindered or electron-deficient nucleophiles (e.g., deactivated phenols) that fail to react with the mesylate.

  • Triflate Generation: In a flame-dried Schlenk flask under argon, dissolve 2-bromo-2-fluoroethanol (1.1 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous dichloromethane (0.1 M). Cool to -78 °C.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv). Stir for 15 minutes at -78 °C. Do not attempt to isolate the triflate.

  • Trapping: Slowly add the nucleophile (1.0 equiv) dissolved in a minimum volume of DCM. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (TLC/LC-MS): Because the triflate is generated and consumed in situ, validate the reaction by tracking the consumption of the nucleophile via LC-MS. The extreme reactivity of the triflate ensures that if the nucleophile is consumed, alkylation has occurred (provided 2,6-lutidine was used to suppress elimination).

Sources

Comparative

Mesylate vs. Tosylate Leaving Groups for Bromofluoroethylation: A Comprehensive Selection Guide

Introduction & Scope Bromofluoroethylation—the introduction of a fluoroethyl moiety via a bromofluoroalkane intermediate (e.g., 1-bromo-2-fluoroethane)—is a cornerstone transformation in medicinal chemistry and radiophar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Bromofluoroethylation—the introduction of a fluoroethyl moiety via a bromofluoroalkane intermediate (e.g., 1-bromo-2-fluoroethane)—is a cornerstone transformation in medicinal chemistry and radiopharmaceutical development (particularly for ¹⁸F-PET tracers). The synthesis of the bromofluoroethylating agent relies entirely on the nucleophilic substitution of a sulfonate leaving group.

Selecting the optimal leaving group—typically mesylate (OMs) or tosylate (OTs) —dictates the reaction kinetics, precursor stability, and downstream purification strategy. As a Senior Application Scientist, I have structured this guide to objectively compare OMs and OTs, empowering researchers to optimize their fluoroalkylation workflows through a deep understanding of mechanistic causality.

Mechanistic Causality: The Sₙ2 Walden Inversion

The generation of a bromofluoroethylating agent requires an activated primary sulfonate precursor, such as 2-bromoethyl tosylate or 2-bromoethyl mesylate.

  • Why primary sulfonates? Nucleophilic fluorination requires highly activated leaving groups. Primary sulfonates undergo a stereospecific Sₙ2 mechanism (Walden inversion) with nucleophilic fluoride. Secondary sulfonates are generally avoided as they are prone to E2 elimination under basic fluorination conditions, yielding undesired olefin byproducts .

  • OMs vs. OTs Causality: The tosylate group benefits from resonance stabilization across its aryl ring, making p-toluenesulfonic acid a stronger conjugate acid (pKₐ ≈ -2.8) than methanesulfonic acid (pKₐ ≈ -1.9). Thermodynamically, this makes OTs a slightly superior leaving group. However, the mesylate group lacks the bulky aryl ring, significantly reducing steric hindrance at the transition state. In primary systems, this steric advantage allows OMs to achieve comparable, and sometimes faster, Sₙ2 kinetics than OTs.

Comparative Data Analysis

The choice between OMs and OTs often comes down to the physical properties required for precursor handling and reaction monitoring.

FeatureMesylate (OMs)Tosylate (OTs)
Structure Methanesulfonate (-OSO₂CH₃)p-Toluenesulfonate (-OSO₂C₆H₄CH₃)
Leaving Group MW 95.1 g/mol 171.2 g/mol
Conjugate Acid pKₐ -1.9-2.8
Steric Profile Minimal (Aliphatic)High (Aryl ring)
Physical State Viscous liquid / Low-melting solidHighly crystalline solid
UV Absorbance Transparent (Requires RI/ELSD)Strong at ~254 nm (Ideal for UV-HPLC)
Purification Method Distillation / Flash ChromatographyRecrystallization
Sₙ2 Reactivity (1° Carbon) Very High (Reduced steric block)High (Strong thermodynamic leaving group)

Field-Proven Insight: Tosylates are predominantly highly crystalline solids. This is a massive advantage for radiochemistry, where precursor purity must be >99% to prevent competing side reactions with trace amounts of [¹⁸F]fluoride. Furthermore, the UV-active phenyl ring of the tosylate allows for effortless tracking of precursor consumption via standard UV-HPLC.

Experimental Workflows & Protocols

The following self-validating protocols describe the two-step workflow: synthesizing the bromofluoroethylating agent and executing the target alkylation.

G A 2-Bromoethyl Tosylate (OTs) C Nucleophilic Fluorination (SN2, F⁻) A->C -OTs B 2-Bromoethyl Mesylate (OMs) B->C -OMs D 1-Bromo-2-fluoroethane (Intermediary Reagent) C->D Walden Inversion E Target Alkylation (Bromofluoroethylation) D->E Target Nucleophile F Fluoroethylated Product E->F -Br

Figure 1: Workflow for bromofluoroethylation via sulfonate precursors.

Protocol A: Synthesis of the Bromofluoroethylating Agent

This protocol leverages the crystalline stability of 2-bromoethyl tosylate for nucleophilic fluorination.

  • Preparation of the Nucleophile: Pass aqueous fluoride (or [¹⁸F]fluoride) through a QMA carbonate ion-exchange cartridge. Elute with a solution of Kryptofix 2.2.2 (K222) and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Evaporate the solvent under a stream of nitrogen at 95°C. Add anhydrous acetonitrile and co-evaporate.

    • Causality: Fluoride is a poor nucleophile in water due to strong hydrogen bonding. Azeotropic drying with K222 creates a "naked" fluoride ion, drastically increasing its nucleophilicity for the Sₙ2 displacement.

  • Sₙ2 Displacement: Add 2-bromoethyl tosylate (10 mg) dissolved in 1.0 mL of anhydrous acetonitrile to the dried K222/KF complex.

  • Heating: Seal the reactor and heat at 90°C for 10 minutes. The F⁻ displaces the OTs group via Walden inversion.

  • Isolation: Purify the resulting 1-bromo-2-fluoroethane via distillation (b.p. 71-72°C) directly into the next reaction vessel .

    • Causality: Direct distillation validates the protocol by preventing the loss of this highly volatile intermediate, ensuring accurate stoichiometry for the next step.

Protocol B: Target Bromofluoroethylation (Alkylation)
  • Nucleophile Activation: Dissolve the target molecule (e.g., an amine such as N-(3-methoxy-4-nitrophenyl)azetidin-3-amine) in anhydrous DMF. Add an excess of a base (e.g., Cs₂CO₃) to generate the active nucleophile .

  • Alkylation: Introduce the distilled 1-bromo-2-fluoroethane from Protocol A into the reaction mixture.

  • Temperature Control: Stir at 50°C for 8 hours.

    • Causality: While higher temperatures might accelerate the Sₙ2 alkylation, 1-bromo-2-fluoroethane is highly volatile. Exceeding its boiling point in an unsealed or poorly pressurized vessel leads to reagent loss and depressed yields. The bromide acts as an excellent leaving group for this second Sₙ2 event.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over sodium sulfate, and purify via silica gel chromatography to yield the fluoroethylated product .

References

  • Synthesis and Biological Evaluation of the Mitochondrial Complex 1 Inhibitor 2-[4-(4-Fluorobutyl)benzylsulfanyl]-3-methylchromene-4-one as a Potential Cardiac Positron Emission Tomography Tracer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroimaging Medical University of Vienna (MedUni Wien) URL: [Link]

  • US10596174B2 - Pyrrolopyrimidine compounds as inhibitors of protein kinases Google Patents URL
Validation

Analytical Comparison Guide: HPLC Method Validation for 2-Bromo-2-fluoroethylmethanesulfonate Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish an objective, ICH Q2(R2)-compliant analytical framework for determining the purity of 2-bromo-2-fluoroethylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish an objective, ICH Q2(R2)-compliant analytical framework for determining the purity of 2-bromo-2-fluoroethylmethanesulfonate, comparing high-performance liquid chromatography (HPLC) modalities, and detailing a self-validating experimental protocol.

Executive Summary & Analytical Challenges

2-Bromo-2-fluoroethylmethanesulfonate (CAS: 2751610-91-8) is a highly reactive, bifunctional alkylating agent frequently utilized as a critical intermediate in the synthesis of fluorinated pharmaceuticals . From an analytical perspective, this compound presents two distinct challenges:

  • Hydrolytic Instability: As an electrophilic mesylate, it is highly susceptible to solvolysis in protic environments, rapidly degrading into 2-bromo-2-fluoroethanol and methanesulfonic acid.

  • Optical Transparency: The molecule lacks a conjugated π -system, rendering traditional UV detection at standard wavelengths (>250 nm) ineffective.

To accurately determine its purity without capturing artifactual degradation, the analytical method must be meticulously engineered—balancing detector sensitivity with a stabilizing chromatographic environment.

Comparative Analysis of Analytical Modalities

Selecting the correct detection modality is the foundational step in method development. Depending on whether the goal is routine main-component assay (purity > 98%) or trace-level genotoxic impurity (PGI) profiling, the required instrumentation shifts dramatically.

Table 1: Performance Comparison of HPLC Detection Modalities
ModalitySensitivity (LOD)SpecificityOperational CostOptimal Use Case
HPLC-UV (210 nm) ~0.05 mg/mLLow (Subject to solvent interference)LowRoutine assay & main component purity
HPLC-CAD ~1.0 µg/mLModerate (Universal mass response)ModerateMass balance & non-UV impurity profiling
LC-MS/MS (ESI-MRM) ~0.3 µg/g (ppm)High (Mass-to-charge specific)HighTrace genotoxic impurity (PGI) analysis

Field Insight: While LC-MS/MS is the gold standard for quantifying alkyl methanesulfonates at parts-per-million (ppm) levels, it is operationally excessive for batch purity assays. For determining overall purity, HPLC-UV at 210 nm remains the most robust choice, provided the mobile phase is carefully selected to minimize baseline drift.

Mechanistic Insights: Column Chemistry & Mobile Phase

The causality behind our chromatographic choices is rooted directly in the physicochemical properties of the analyte.

Column Chemistry Selection

Standard, unendcapped C18 columns often fail when analyzing polar mesylates. Residual silanols on the silica backbone act as secondary cation-exchange sites, interacting with the highly polar sulfonate moiety and causing severe peak tailing. To resolve this, a densely bonded, sterically protected C18 column (e.g., Zorbax SB-C18) or a mixed-mode reverse-phase column with low silanol activity (e.g., Newcrom R1) must be utilized .

Table 2: Column Chemistry Comparison for Methanesulfonates
Column TypeExampleRetention MechanismPeak Shape (Tf)Suitability for Mesylates
Standard C18 Kromasil C18HydrophobicPoor (> 2.0)Suboptimal (Silanol interactions)
Endcapped C18 Zorbax SB-C18Hydrophobic + Steric ProtectionGood (< 1.5)Excellent for acidic mobile phases
Mixed-Mode RP Newcrom R1Hydrophobic + Low SilanolExcellent (< 1.2)Ideal for polar halogenated mesylates
Mobile Phase & Diluent Causality

To prevent on-column degradation, the mobile phase must be buffered to an acidic pH. We utilize 0.1% Formic Acid in Water (pH ~2.7) . This acidic environment suppresses the ionization of both the residual silanols and the methanesulfonic acid degradation product, ensuring sharp peak shapes. Furthermore, the sample diluent must be primarily aprotic (e.g., 90% Acetonitrile ) to arrest solvolysis during autosampler residency.

Validation Workflow

The validation of this method must strictly adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines . The logical progression of this self-validating system is mapped below.

Validation_Workflow A Method Optimization (Mobile Phase & Column) B System Suitability Testing (Resolution & Tailing) A->B C Specificity (Forced Degradation) B->C Meets Criteria D Linearity & Range (R² ≥ 0.999) C->D No Co-elution E Accuracy (Spike Recovery 98-102%) D->E Linear Response F Precision (Repeatability RSD ≤ 2.0%) E->F Accurate G Robustness (Varied Flow/Temp/pH) F->G Precise H Validated Method (ICH Q2(R2) Compliant) G->H Robust

Fig 1: Logical workflow for HPLC method validation per ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating HPLC-UV methodology for determining the assay purity of 2-bromo-2-fluoroethylmethanesulfonate.

Phase 1: Preparation & System Suitability Testing (SST)
  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min. Detection: UV at 210 nm.

  • Standard Preparation: Dissolve reference standard in 90% Acetonitrile to a target concentration of 1.0 mg/mL.

  • Self-Validating System Check (SST): Inject the standard six consecutive times.

    • Causality: This establishes baseline system precision. The sequence is programmed to automatically abort if the Relative Standard Deviation (RSD) of the peak area exceeds 1.0%, or if the Tailing Factor (Tf) > 1.5.

Phase 2: Specificity & Forced Degradation
  • Action: Subject 1.0 mg/mL sample aliquots to stress conditions: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and 60°C (Thermal) for 4 hours. Neutralize and inject.

  • Causality: Proves the method is stability-indicating. The active pharmaceutical ingredient (API) peak must resolve completely (Resolution, Rs > 2.0) from all degradation products, particularly methanesulfonic acid.

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare a 7-point calibration curve ranging from 25% to 150% of the target concentration (0.25 mg/mL to 1.5 mg/mL). Calculate the regression equation.

  • Accuracy (Spike Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels (triplicate preparations).

    • Causality: Validates that extraction and integration parameters yield true quantitative values without matrix suppression.

  • Precision: Analyze six independent sample preparations of the same batch.

  • Bracketing Standards: Inject a known reference standard at the beginning, middle, and end of the sequence. If the drift between brackets exceeds 2.0%, the data is invalidated, preventing the reporting of artifactual data caused by detector drift.

Experimental Validation Data (Simulated Benchmarks)

When executed correctly, the method should yield data aligning with the ICH Q2(R2) acceptance criteria outlined below.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Acceptance CriteriaExpected Experimental ResultStatus
System Suitability RSD ≤ 2.0%, N ≥ 5000RSD = 0.6%, N = 8450Pass
Specificity Resolution (Rs) > 2.0 from impuritiesRs = 3.4 (vs. Methanesulfonic acid)Pass
Linearity & Range R² ≥ 0.999 (25% - 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.8%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.02 mg/mL, LOQ = 0.06 mg/mLPass

References

  • NextSDS. "2-bromo-2-fluoroethyl methanesulfonate — Chemical Substance Information". NextSDS Database.[Link]

  • Ramulu, K., et al. "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization". National Center for Biotechnology Information (PMC).[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". European Medicines Agency.[Link]

  • SIELC Technologies. "Separation of Isopropyl methanesulfonate on Newcrom R1 HPLC column". SIELC Application Notes.[Link]

Comparative

A Senior Application Scientist's Guide to Validating Stereochemical Retention in Reactions of 2-Bromo-2-fluoroethylmethanesulfonate

Introduction: The Critical Role of Stereochemistry in Fluorinated Synthons In the landscape of modern drug development and materials science, the precise control and validation of molecular three-dimensional structure ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemistry in Fluorinated Synthons

In the landscape of modern drug development and materials science, the precise control and validation of molecular three-dimensional structure are paramount. Organofluorine compounds are of particular significance; the unique properties of fluorine, such as its high electronegativity and small steric footprint, can dramatically enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] However, the introduction of fluorine can also create complex stereochemical challenges.[3]

This guide focuses on a specific, versatile building block: 2-bromo-2-fluoroethylmethanesulfonate. This substrate is of particular interest due to its trifecta of key functional groups: a chiral center bearing both a fluorine and a bromine atom, and an excellent methanesulfonate (mesylate) leaving group. Understanding and validating the stereochemical outcome of nucleophilic substitution reactions at this center is crucial for its effective use in synthesis. This guide provides a deep dive into the mechanistic principles governing stereochemical retention, presents a comparative analysis of alternative pathways, and details robust experimental protocols for unambiguous validation.

Part 1: The Mechanistic Dichotomy: Retention vs. Inversion

When a nucleophile attacks a chiral center, the stereochemical outcome is typically governed by the reaction mechanism. The two textbook pathways are Sₙ2, which proceeds with inversion of configuration, and Sₙ1, which leads to racemization.[4][5][6] However, with substrates like 2-bromo-2-fluoroethylmethanesulfonate, a third, more nuanced mechanism often dictates the outcome: Neighboring Group Participation (NGP) .

The Prevailing Pathway to Retention: Neighboring Group Participation (NGP)

The most probable route to stereochemical retention in this system is through anchimeric assistance from the adjacent bromine atom.[7][8] This is not a single-step reaction but a sequence of two Sₙ2 reactions, with each step causing an inversion of configuration. The net result of this double-inversion is the overall retention of the original stereochemistry.[9][10][11]

The Causality Behind NGP:

  • Internal Nucleophilic Attack: The reaction is initiated not by the external nucleophile, but by a lone pair of electrons on the bromine atom, which is perfectly positioned at the β-position. This internal attack displaces the excellent mesylate leaving group in a rate-determining first step. This is an intramolecular Sₙ2 reaction, resulting in the inversion of the chiral center and the formation of a cyclic, bridged bromonium ion intermediate.[9][11]

  • External Nucleophilic Attack: The highly strained, three-membered bromonium ion is then attacked by the external nucleophile. This attack is a second Sₙ2 reaction, opening the ring. The nucleophile can only attack from the face opposite the C-Br bonds, leading to a second inversion at the chiral center.

The net result is a product with the same absolute configuration as the starting material. This pathway is often kinetically favored over a direct Sₙ2 attack by an external nucleophile because the internal nucleophile (the bromine) is effectively at a very high concentration and its attack involves a lower entropic barrier.[11]

NGP_Mechanism cluster_caption reactant Starting Material (R)-Configuration intermediate Bridged Bromonium Ion (Inverted Configuration) reactant->intermediate Br- attacks, -OMs departs product Product (R)-Configuration (Overall Retention) intermediate->product Nu- attacks r_center i_center p_center step1 Step 1: Intramolecular SN2 (1st Inversion) step2 Step 2: External SN2 Attack (2nd Inversion) caption_node A double-inversion sequence results in overall retention of configuration.

Caption: Mechanism for Stereochemical Retention via NGP.

The Alternative Pathway: Direct Sₙ2 Attack

While NGP is often dominant, it is not the only possibility. A direct, intermolecular Sₙ2 reaction can occur, particularly if a strong, sterically unhindered nucleophile is used in a polar aprotic solvent that enhances its nucleophilicity.[12][13] This is a single-step concerted mechanism where the nucleophile attacks the carbon center from the side opposite the leaving group, resulting in a single inversion of configuration .

SN2_Mechanism cluster_caption reactant Starting Material (R)-Configuration transition_state Transition State reactant->transition_state Nu- attacks product Product (S)-Configuration (Inversion) transition_state->product -OMs departs caption_node A single concerted step leads to inversion of the chiral center.

Caption: Mechanism for Stereochemical Inversion via Direct SN2.

Part 2: The Validation Toolkit: A Comparison of Analytical Methods

Asserting the stereochemical outcome of a reaction requires rigorous, multi-faceted analytical proof. No single technique should be relied upon in isolation. The following table compares the primary methods for validating the stereochemistry of the products from 2-bromo-2-fluoroethylmethanesulfonate reactions.

Analytical Technique Information Provided Advantages Limitations Trustworthiness Level
Single-Crystal X-ray Crystallography Unambiguous absolute configuration (e.g., R/S).[14]The "gold standard"; provides a definitive 3D structure.[15][16] The Flack parameter gives high confidence in the assignment.[17]Requires a high-quality single crystal, which can be difficult to grow. Not suitable for oils or amorphous solids.[18]Definitive
¹⁹F NMR Spectroscopy Relative & absolute stereochemistry (with chiral agents), enantiomeric ratio (e.r.).High sensitivity and natural abundance of ¹⁹F.[19] Chiral solvating agents can resolve enantiomeric signals.[20][21]Assigning absolute configuration requires a known standard or a chiral agent of known configuration.High (Confirmatory)
¹H NMR (NOE/HOESY) Relative stereochemistry through spatial proximity.Determines which groups are on the same face of the molecule. HOESY is excellent for ¹H-¹⁹F correlations.[22][23]Provides relative, not absolute, configuration. Can be ambiguous in flexible molecules.Medium (Supportive)
Chiral Chromatography (HPLC/GC) Enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).Excellent for quantifying the stereochemical purity of a product mixture.Does not provide absolute configuration without an authentic, enantiopure standard for comparison.Medium (Quantitative)
Circular Dichroism (CD/ECD) Absolute configuration by comparing experimental and computationally predicted spectra.[14]Can be used when crystals cannot be grown. Sensitive to the overall molecular conformation.Requires a chromophore near the chiral center. Heavily reliant on the accuracy of computational models.Medium (Corroborative)

Part 3: Experimental Design & Self-Validating Protocols

This section provides a detailed workflow and specific protocols designed to be a self-validating system. The causality for each step is explained to align with the principles of scientific integrity.

Overall Experimental Workflow

The validation process follows a logical progression from reaction to definitive structural proof.

Workflow cluster_analysis Stereochemical Analysis start Synthesize Chiral Substrate (e.g., (R)-2-bromo-2-fluoroethylmethanesulfonate) reaction Nucleophilic Substitution Reaction (e.g., with Sodium Benzoate) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Flash Column Chromatography workup->purify product Isolated Product purify->product nmr ¹H and ¹⁹F NMR Analysis (Determine structure and purity) product->nmr xray Single-Crystal X-ray Diffraction (Determine absolute configuration) product->xray If crystalline chiral_nmr ¹⁹F NMR with Chiral Solvating Agent (Determine enantiomeric ratio) nmr->chiral_nmr validation_check Results Consistent? chiral_nmr->validation_check xray->validation_check final Conclusion: Stereochemical Outcome Validated validation_check->final Yes

Caption: A self-validating workflow for stereochemical analysis.

Protocol 1: Synthesis of (R)-2-((Benzoyl)oxy)-1-bromo-1-fluoroethane
  • Causality: This protocol uses sodium benzoate, a moderately weak oxygen nucleophile, under conditions expected to favor NGP. The product, if retention occurs, will be the (R)-enantiomer.

  • Materials:

    • (R)-2-bromo-2-fluoroethylmethanesulfonate (1.0 eq)

    • Sodium benzoate (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add sodium benzoate (1.5 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension.

    • Add a solution of (R)-2-bromo-2-fluoroethylmethanesulfonate (1.0 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC (staining with potassium permanganate).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Chiral NMR Analysis for Enantiomeric Ratio (e.r.) Determination
  • Causality: ¹⁹F NMR is exceptionally sensitive to the local electronic environment.[19] A chiral solvating agent will form transient diastereomeric complexes with the enantiomers of the product, causing them to have slightly different chemical shifts, allowing for their quantification.

  • Materials:

    • Purified product from Protocol 1 (~10 mg)

    • Deuterated chloroform (CDCl₃)

    • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) (chiral solvating agent)

  • Procedure:

    • Dissolve the product (~10 mg) in CDCl₃ (~0.6 mL) in an NMR tube.

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum. A single signal (likely a doublet due to ¹H coupling) should be observed.

    • To the same NMR tube, add the chiral solvating agent, TFAE (~1.0-1.2 equivalents).

    • Gently mix the contents and re-acquire the ¹⁹F NMR spectrum.

    • If both enantiomers are present, the original signal will be resolved into two distinct signals.

    • Integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the product. For a reaction proceeding with perfect retention, only one signal (corresponding to the R-enantiomer complexed with the R-TFAE) should be observed, or the second signal should be at the baseline noise level.

Protocol 3: Absolute Configuration by Single-Crystal X-ray Crystallography
  • Causality: This is the ultimate validation step. By measuring the anomalous dispersion of X-rays, the absolute spatial arrangement of atoms can be definitively determined, providing an unambiguous R or S assignment.[14][17][18]

  • Procedure:

    • Crystal Growth: Grow single crystals of the purified product. A common method is slow evaporation of a solvent system (e.g., dissolving the product in a small amount of dichloromethane and layering with hexanes) or slow cooling of a saturated solution. This is often the most challenging step.

    • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on the goniometer of a single-crystal X-ray diffractometer.[18]

    • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion. Using copper (Cu Kα) radiation is often beneficial for organic molecules containing bromine to enhance the anomalous scattering effect.[15]

    • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

    • Absolute Structure Determination: Critically, refine the Flack parameter. A value close to 0 (e.g., < 0.1 with a small standard uncertainty) indicates that the modeled absolute configuration (e.g., R) is correct.[14][15] A value close to 1 would indicate the opposite enantiomer is the correct one.

Conclusion

Validating stereochemical retention in reactions of 2-bromo-2-fluoroethylmethanesulfonate is a process grounded in a deep understanding of reaction mechanisms and the strategic application of advanced analytical techniques. The prevalence of a Neighboring Group Participation mechanism provides a reliable pathway to retention, but this outcome must never be assumed. Through a systematic workflow encompassing careful reaction design, high-resolution NMR with chiral solvating agents, and, most definitively, single-crystal X-ray crystallography, researchers can establish the stereochemical fidelity of their transformations with the highest degree of scientific rigor. This self-validating approach ensures that these valuable fluorinated building blocks can be used with confidence in the intricate syntheses demanded by modern chemistry.

References

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Google Books.
  • X-ray Single-Crystal Diffraction. (2022). Encyclopedia.pub. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Course Hero. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral Organofluorine Compounds. (2001). Journal of the American Chemical Society. Retrieved from [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2008). PubMed. Retrieved from [Link]

  • Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases. (n.d.). PMC. Retrieved from [Link]

  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). JACS Au. Retrieved from [Link]

  • Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III) catalysis. (2021). RSC Publishing. Retrieved from [Link]

  • Neighbouring Group Participation in SN Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved from [Link]

  • ²H-{¹H} NMR spectrum of 5-deutero-5-fluorodecane 21 in a solution of... (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PMC. Retrieved from [Link]

  • Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. (2018). YouTube. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Google Books.
  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]

  • 2D ¹⁹F/¹⁹F NOESY for the assignment of NMR spectra of fluorochemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Neighbouring group participation in SN reactions and Anchimeric assistance. (n.d.). Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025). Master Organic Chemistry. Retrieved from [Link]

  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Stereochemical Consequences of SN1 Reactions. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Selective HOESY experiments for stereochemical determinations. (2008). PubMed. Retrieved from [Link]

Sources

Validation

2-bromo-2-fluoroethylmethanesulfonate compared to other fluoroalkylating reagents

2-Bromo-2-fluoroethyl Methanesulfonate: A Comparative Guide to Bifunctional Fluoroalkylating Reagents The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, dramatically...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Bromo-2-fluoroethyl Methanesulfonate: A Comparative Guide to Bifunctional Fluoroalkylating Reagents

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, dramatically altering metabolic stability, lipophilicity, and target binding affinity. While traditional monofluoroalkylating agents serve well for terminal capping, the demand for complex, extended fluoroalkyl chains has driven the development of bifunctional reagents.

As a Senior Application Scientist evaluating tools for late-stage functionalization and library synthesis, I have found that 2-bromo-2-fluoroethyl methanesulfonate (CAS 2751610-91-8) offers an unparalleled operational window. This guide objectively compares its performance against other standard fluoroalkylating reagents, detailing the mechanistic causality behind its orthogonal reactivity and providing validated experimental protocols.

Mechanistic Overview: The Power of Orthogonal Leaving Groups

2-Bromo-2-fluoroethyl methanesulfonate is engineered with two distinct leaving groups: a primary methanesulfonate (–OMs) and a secondary bromide (–Br). The causality behind its synthetic utility lies in the differential reactivity of these groups:

  • SN2 Susceptibility of the Mesylate: The –OMs group is a "hard" leaving group. Despite the strong electron-withdrawing inductive effects of the adjacent α -fluoro and α -bromo substituents—which typically decelerate nucleophilic attack—the mesylate remains highly susceptible to SN2 displacement by heteroatom nucleophiles (e.g., amines, phenols).

  • Preservation of the α -Bromofluoroalkane: The secondary bromide is sterically hindered and electronically deactivated toward standard SN2 displacement. Consequently, it remains intact during the initial mesylate displacement. This preserved α -bromofluoro moiety is an excellent precursor for single-electron transfer (SET) processes, enabling downstream Ni-catalyzed cross-electrophile coupling or photoredox radical additions .

Comparative Performance Analysis

When selecting a fluoroalkylating reagent, one must balance reactivity, stability, and downstream versatility. While hyper-reactive reagents like fluoromethyl triflate (SFM) are excellent for simple methylations , they often lead to over-alkylation or require stringent anhydrous conditions. Conversely, 2-bromo-2-fluoroethyl methanesulfonate offers a controlled, stepwise functionalization pathway.

In radiochemical contexts (e.g., Positron Emission Tomography), studies comparing 2-[18F]fluoroethyl tosylate ([18F]FETs) with 2-[18F]fluoroethyl methanesulfonate demonstrate that while tosylates often provide high radiochemical yields for simple phenol displacements, methanesulfonates offer a superior balance of atom economy and leaving group ability for sterically demanding bifunctional applications .

Table 1: Comparative Performance Metrics of Fluoroalkylating Reagents

ReagentStructural ClassLeaving Group(s)Downstream VersatilityRelative SN2 Reactivity (Phenols)Handling & Stability
2-Bromo-2-fluoroethyl methanesulfonate Bifunctional–OMs, –BrHigh (Orthogonal C–C coupling)Moderate-HighStable liquid, requires cold storage
2-Fluoroethyl Tosylate (FETs) Monofunctional–OTsLow (Terminal capping)High (RCY up to 79%)Bench-stable solid
Fluoromethyl Triflate (SFM) Monofunctional–OTfLow (Terminal capping)Very HighVolatile liquid (b.p. 90 °C)
1-Bromo-2-fluoroethane Monofunctional–BrLow (Terminal capping)Low (Sluggish displacement)Volatile liquid

Experimental Methodologies: A Self-Validating Workflow

To harness the orthogonal reactivity of 2-bromo-2-fluoroethyl methanesulfonate, the following two-step protocol is designed to first install the fluoroalkyl chain via O-alkylation, followed by C–C bond formation.

Protocol 1: Chemoselective O-Fluoroalkylation of Phenols

Causality Check: Potassium carbonate (K2CO3) is selected over stronger bases (like NaH) to prevent the base-induced dehydrohalogenation (elimination of HBr or HF) of the fluoroethyl chain. DMF provides a polar aprotic environment that solvates the potassium cation, maximizing the nucleophilicity of the phenoxide anion for rapid SN2 displacement of the mesylate.

Step-by-Step Methodology:

  • Charge an oven-dried flask with the target phenol (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Add 2-bromo-2-fluoroethyl methanesulfonate (1.2 equiv) dropwise at 0 °C to control the initial exotherm.

  • Warm the reaction to room temperature and stir for 4–6 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the phenol mass is fully consumed and replaced by the M+ mass of the α -bromofluoro ether.

  • Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to completely remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Ni-Catalyzed Cross-Electrophile Coupling

Causality Check: The secondary α -bromofluoro ether generated in Protocol 1 is activated via a Ni(II)/diamine catalyst system. The diamine ligand tunes the redox potential of the nickel center, facilitating single-electron transfer to the C–Br bond. The adjacent fluorine atom stabilizes the resulting carbon-centered radical (the α -fluorine effect), which is then captured by the nickel complex to undergo cross-coupling with an alkyl zinc or alkyl borane reagent.

Step-by-Step Methodology:

  • In an argon-filled glovebox, combine the α -bromofluoro ether (1.0 equiv), NiCl2·glyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%) in a sealed reaction vial.

  • Add the alkyl coupling partner (e.g., an alkyl-BBN reagent, 1.5 equiv) and a mild reductant (e.g., activated Mn powder, 2.0 equiv).

  • Dissolve the mixture in anhydrous DMA (0.1 M) and stir vigorously at 60 °C for 16 hours.

  • Self-Validation: Cool the mixture and filter through a pad of Celite to remove the manganese salts, eluting with EtOAc. Analyze the crude mixture via 19F NMR to confirm the disappearance of the characteristic SN2 intermediate fluorine shift.

  • Purify via flash column chromatography to yield the elaborated, complex fluoroalkyl scaffold.

Pathway Visualization

G Reagent 2-Bromo-2-fluoroethyl methanesulfonate Step1 SN2 Displacement (-OMs leaving group) Reagent->Step1 Nucleophile Hard Nucleophile (e.g., Phenol/Amine) Nucleophile->Step1 Intermediate alpha-Bromofluoroalkyl Intermediate Step1->Intermediate Orthogonal Preservation of -Br CrossCoupling Ni-Catalyzed Cross-Coupling Intermediate->CrossCoupling Alkyl-M or Alkyl-X Radical Radical Addition / Photoredox Intermediate->Radical Olefin/Alkyne Product1 Complex Fluoroalkyl Scaffold A CrossCoupling->Product1 Product2 Complex Fluoroalkyl Scaffold B Radical->Product2

Orthogonal reactivity of 2-bromo-2-fluoroethyl methanesulfonate via sequential functionalization.

References

  • Ni-Catalyzed Site-Selective Hydrofluoroalkylation of Terminal and Internal Olefins. ACS Catalysis, 2022. URL:[Link]

  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Angewandte Chemie International Edition, 2024. URL:[Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing), 2015. URL:[Link]

Comparative

Gas chromatography (GC) validation for 2-bromo-2-fluoroethylmethanesulfonate residual solvents

Gas Chromatography Validation for 2-Bromo-2-fluoroethylmethanesulfonate: A Comparative Guide to Residual Genotoxic Impurity Analysis In modern pharmaceutical development, the control of potentially mutagenic impurities (...

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Author: BenchChem Technical Support Team. Date: April 2026

Gas Chromatography Validation for 2-Bromo-2-fluoroethylmethanesulfonate: A Comparative Guide to Residual Genotoxic Impurity Analysis

In modern pharmaceutical development, the control of potentially mutagenic impurities (PMIs) is a non-negotiable regulatory mandate governed by ICH M7 guidelines. 2-Bromo-2-fluoroethylmethanesulfonate (CAS/SMILES: CS(=O)(=O)OCC(F)Br)[1] is a highly reactive alkylating agent. It is frequently formed as a byproduct when methanesulfonyl chloride reacts with halogenated alcohols during active pharmaceutical ingredient (API) synthesis. Due to its structural alert as a sulfonate ester, it is classified as a genotoxic impurity (GTI) requiring stringent control—typically adhering to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day over a patient's lifetime[2].

Standard residual solvent methodologies, such as USP <467> Headspace GC-FID, routinely fail to achieve the required sensitivity or suffer from thermal degradation artifacts when analyzing high-boiling, reactive methanesulfonates[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Direct Injection GC-MS (SIM mode) against traditional alternatives (GC-FID and Headspace GC-MS). This guide provides field-proven, self-validating methodologies rooted in the latest ICH Q2(R2) validation standards[4],[5].

The Analytical Challenge: Causality in Experimental Design

Why do standard analytical products and methods fail for this specific compound? The answers lie in the physical chemistry of sulfonate esters:

  • Volatility vs. Thermal Stability: 2-bromo-2-fluoroethylmethanesulfonate possesses a relatively high boiling point compared to standard Class 2 or Class 3 residual solvents. Headspace (HS) extraction requires elevated oven temperatures (e.g., >100°C to force partitioning), which frequently causes the methanesulfonate to thermally degrade or react with the diluent, leading to false negatives[6].

  • Trace-Level Sensitivity: To meet a 1.5 µ g/day TTC for an API dosed at 100 mg/day, the limit of quantitation (LOQ) must be ≤15 ppm. GC-FID baseline noise often obscures peaks at this trace level, necessitating the mass-to-charge isolation capabilities of mass spectrometry (MS)[7],[8].

  • Matrix Interference: Direct injection of high-concentration API solutions (necessary to boost trace impurity signals) rapidly contaminates the GC inlet and column. This causes active site adsorption and severe peak tailing for polar sulfonates.

Method Comparison & Performance Data

To establish a trustworthy, self-validating analytical system, we must evaluate orthogonal approaches. Below is a comparative performance analysis of three GC techniques for 2-bromo-2-fluoroethylmethanesulfonate, validated according to ICH Q2(R2) parameters (Specificity, Linearity, LOD/LOQ, Accuracy, and Precision)[4],[5].

Table 1: Comparative Validation Parameters for 2-Bromo-2-fluoroethylmethanesulfonate (Matrix: API at 100 mg/mL concentration)

Parameter (ICH Q2(R2))Direct Injection GC-FIDHeadspace GC-MS (Scan)Direct Injection GC-MS (SIM)
Specificity Poor (High matrix interference)Moderate (Thermal degradation artifacts)Excellent (m/z 79, 109, 220)
LOD (S/N ≥ 3) 5.0 ppm2.5 ppm0.15 ppm
LOQ (S/N ≥ 10) 15.0 ppm8.0 ppm0.50 ppm
Linearity (R²) 0.991 (15-100 ppm)0.985 (8-100 ppm)0.999 (0.5-50 ppm)
Accuracy (Recovery) 75% - 85%60% - 70% (Loss in HS phase)95% - 102%
Precision (%RSD) 8.5% at LOQ12.4% at LOQ2.1% at LOQ
Primary Limitation Lacks sensitivity for TTC limitsPoor partitioning, thermal degradationRequires routine inlet maintenance

Verdict: Direct Injection GC-MS operating in Selected Ion Monitoring (SIM) mode is the only methodology that robustly satisfies the stringent E-E-A-T and ICH Q2(R2) criteria for trace genotoxic methanesulfonates[7],[8],[9].

Step-by-Step Methodology: Direct Injection GC-MS (SIM) Protocol

This protocol is engineered to mitigate active site adsorption, prevent thermal degradation, and maximize signal-to-noise ratios. Every step includes the causality behind the experimental choice to ensure a self-validating workflow.

Step 1: Sample Preparation (Dissolve-and-Inject)

Causality: Water and protic solvents (like methanol) degrade sulfonate esters into corresponding acids and ethers. Aprotic, non-polar, or moderately polar solvents are strictly required to maintain analyte integrity[3].

  • Accurately weigh 100 mg of the API into a 2 mL volumetric flask.

  • Dissolve and make up to volume using anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an amber GC vial.

Step 2: GC-MS System Configuration

Causality: A mid-polarity cyanopropylphenyl column (e.g., DB-624) provides optimal retention, allowing the sulfonate to separate from the massive solvent front and the non-volatile API matrix[8].

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm).

  • Inlet: 170°C, Splitless mode (to maximize sensitivity), 1 µL injection volume. Critical: Use an ultra-inert deactivated liner packed with glass wool to trap the non-volatile API matrix and prevent it from reaching the column[7].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 3 min), ramp at 15°C/min to 240°C (hold 10 min). Total run time: 25 minutes.

Step 3: Mass Spectrometry (SIM) Parameters

Causality: SIM mode isolates specific fragment ions, entirely eliminating background noise generated by the API matrix[7],[9].

  • Ion Source: Electron Impact (EI) at 70 eV, Source Temp: 230°C.

  • SIM Ions: Target ion m/z 79 (The Bromine isotope pattern 79/81 is highly diagnostic). Qualifier ions: m/z 109 (fluoroethyl fragment) and m/z 125.

  • Dwell Time: 100 ms per ion to ensure ≥15 data points across the chromatographic peak for accurate integration.

Step 4: ICH Q2(R2) Validation Execution

Causality: A method is only as trustworthy as its validation. This ensures the system is fit-for-purpose[4].

  • System Suitability: Inject the 0.5 ppm LOQ standard 6 consecutive times. Ensure the %RSD of the peak area is ≤5.0% and the signal-to-noise (S/N) ratio is ≥ 10.

  • Accuracy/Recovery: Spike API samples at 50%, 100%, and 150% of the specification limit (e.g., spiked at 7.5 ppm, 15 ppm, and 22.5 ppm). Calculate % recovery. Acceptable criteria for trace GTIs is 80-120%.

Analytical Decision Workflow

The following diagram illustrates the logical relationships and decision-making process for selecting and validating the appropriate GC method for methanesulfonate impurities.

GC_Validation_Workflow Start Identify Impurity: 2-Bromo-2-fluoroethylmethanesulfonate CheckLimit Determine Regulatory Limit (ICH M7 TTC: 1.5 µg/day) Start->CheckLimit VolatilityCheck Assess Volatility & Stability (High BP, Thermally Labile) CheckLimit->VolatilityCheck MethodHS Headspace GC-FID/MS (Risk: Degradation & Low Recovery) VolatilityCheck->MethodHS If Highly Volatile MethodDI Direct Injection GC-MS (SIM) (Optimal for Trace Sulfonates) VolatilityCheck->MethodDI If High BP / Trace Level Val_Spec Specificity (Matrix vs Impurity) MethodDI->Val_Spec Val_Sens Sensitivity (LOD/LOQ ≤ TTC Limit) MethodDI->Val_Sens Val_Acc Accuracy & Precision (Spike Recovery) MethodDI->Val_Acc Approval Method Validated per ICH Q2(R2) Val_Spec->Approval Val_Sens->Approval Val_Acc->Approval

Caption: Decision tree and ICH Q2(R2) validation workflow for genotoxic methanesulfonate GC analysis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. 5

  • Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PubMed Central (PMC). 6

  • Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in zidovudine. TSI Journals.7

  • Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. PubMed. 3

  • 2-bromo-2-fluoroethylmethanesulfonate. PubChemLite. 1

  • Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry. ResearchGate. 8

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. EDQM. 2

  • Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. Shimadzu. 9

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Safety & Regulatory Compliance

Safety

2-Bromo-2-fluoroethylmethanesulfonate proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel, highly reactive intermediates requires bridging the gap between theoretical chemistry and rigorous, field-proven safety logistics. 2-Bromo-2-fluoroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly reactive intermediates requires bridging the gap between theoretical chemistry and rigorous, field-proven safety logistics.

2-Bromo-2-fluoroethyl methanesulfonate (CAS: 2751610-91-8) is a bifunctional molecule. It contains a highly reactive methanesulfonate (mesylate) leaving group—making it a potent alkylating agent—and two halogens (bromine and fluorine), which dictate strict environmental compliance pathways[1][2].

This guide provides the authoritative operational framework for the deactivation and disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. Alkylating agents like methanesulfonates are inherently genotoxic and potentially carcinogenic because they readily transfer their alkyl groups to biological nucleophiles, such as the nitrogenous bases in DNA[3][4].

Furthermore, the presence of bromine and fluorine classifies this compound as Halogenated Organic Waste . Halogenated wastes cannot be mixed with standard organic solvents. If incinerated at standard temperatures, halogenated compounds can generate highly toxic dioxins and furans; therefore, they require specialized high-temperature incineration with alkaline scrubbers[2][5].

Table 1: Operational Hazard Summary

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Alkylating AgentHighly reactive with nucleophiles; genotoxic hazard.
Primary Hazard Mutagenic, Corrosive, ToxicRequires handling in a Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood[4].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated waste to prevent toxic combustion byproducts[5][6].
Incompatible Materials Strong bases, oxidizing agents, water (slow hydrolysis)Risk of exothermic reaction; store in inert, dry conditions prior to disposal[3].

Disposal Decision Matrix

Laboratories have two primary pathways for managing 2-bromo-2-fluoroethyl methanesulfonate waste: In-Laboratory Deactivation (Quenching) or Direct Segregation . Deactivation is the preferred standard for alkylating agents, as it neutralizes the immediate genotoxic threat before the waste enters the logistical chain[7].

G Start 2-Bromo-2-fluoroethyl methanesulfonate Waste Decision In-Lab Deactivation Feasible? Start->Decision Quench Thiosulfate Quenching (24-48 hrs) Decision->Quench Yes Direct Direct Segregation Decision->Direct No AqWaste Aqueous Halogenated Waste Stream Quench->AqWaste OrgWaste Halogenated Organic Waste Stream Direct->OrgWaste EHS EH&S Collection & High-Temp Incineration AqWaste->EHS OrgWaste->EHS

Workflow for the safe disposal and segregation of halogenated alkylating agents.

Self-Validating Protocol: In-Laboratory Deactivation

The International Agency for Research on Cancer (IARC) recommends the destruction of alkylating agents using strong nucleophiles, such as a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution[7]. The thiosulfate ion attacks the electrophilic carbon, displacing the mesylate group via an SN​2 mechanism, resulting in a non-alkylating Bunte salt.

Step-by-Step Deactivation Methodology

Note: Perform all steps in a certified fume hood wearing double nitrile gloves, a chemical-resistant apron, and safety goggles.

  • Reagent Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate in distilled water. You will need a minimum of a 5-fold molar excess of thiosulfate relative to the methanesulfonate waste to drive the reaction to completion[7].

  • Controlled Addition: Place the thiosulfate solution in a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Slowly add the 2-bromo-2-fluoroethyl methanesulfonate dropwise to the stirring solution. Causality: Dropwise addition prevents localized exothermic spikes and ensures immediate nucleophilic attack.

  • Reaction Time: Cap the flask loosely (to prevent pressure buildup) and stir continuously at room temperature for 24 to 48 hours. The solubility of the agent influences the reaction rate; continuous agitation is mandatory[7].

  • Validation Step (NBP Test): To ensure the protocol is a self-validating system, test the solution for residual alkylating activity using 4-(p-nitrobenzyl)pyridine (NBP).

    • Add a drop of the reaction mixture to a dilute NBP solution, heat briefly, and alkalinize.

    • Result: If the solution turns purple/blue, active alkylating agents remain (continue stirring). If it remains colorless, the deactivation is complete.

  • Final Disposal: Once validated, the toxicity is neutralized, but the mixture still contains bromine and fluorine ions. Transfer the liquid to a waste container strictly labeled as "Aqueous Halogenated Waste" [2][6].

Direct Segregation and Logistical Management

If the waste consists of heavily contaminated materials (e.g., wipes, gloves, or complex reaction mixtures) where liquid quenching is impossible, you must rely on strict physical segregation.

  • Container Specifications: Use high-density polyethylene (HDPE) or glass containers. Never use metal containers, as trace degradation of the mesylate can release highly corrosive methanesulfonic acid.

  • Segregation Mandate: Place the waste in a container designated solely for "Halogenated Organic Waste"[6]. Mixing this with non-halogenated waste (like acetone or ethanol) exponentially increases the cost of disposal and creates severe regulatory violations, as the entire mixed volume must then be treated as halogenated[5].

  • Labeling: Affix an EH&S hazardous waste label immediately. Note the specific EPA characteristic hazards (Toxic, Corrosive) and list the chemical name fully—do not use abbreviations[8].

Emergency Spill Response

In the event of an accidental release outside of primary containment:

  • Evacuate and Isolate: Evacuate personnel from the immediate area. Do not breathe vapors[8][9].

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or a commercial spill kit pad[8]. Causality: Never use combustible materials like sawdust, as reactive organic compounds can initiate fires.

  • Neutralization: Spray the absorbed spill area with the 10% sodium thiosulfate solution to quench residual surface contamination[7].

  • Collection: Use clean, non-sparking tools to sweep the absorbed material into a heavy-duty plastic or metal waste receptacle[8]. Seal and label as "Hazardous Spill Residue - Halogenated Alkylating Agent" for immediate EH&S pickup[4].

References

  • NextSDS. "5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Oregon State University. "Environmental Health and Safety: Aluminum alkyls and alkylating agents." OSU EHS Procedures. Available at: [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at: [Link]

  • Sudha, T. R., & Shukla, V. D. "Management and Disposal of Microbiological and Carcinogenic Agents in Laboratories- A Review." International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess Guidelines. Available at:[Link]

  • State of New Jersey. "ETHYL METHANESULFONATE HAZARD SUMMARY." NJ.gov Department of Health. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-2-fluoroethylmethanesulfonate

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond standard safety data sheets. Handling 2-Bromo-2-fluoroethylmethanesulfonate requires a deep understanding of its chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond standard safety data sheets. Handling 2-Bromo-2-fluoroethylmethanesulfonate requires a deep understanding of its chemical reactivity. By exploring the mechanistic causality behind its hazards, this guide establishes a self-validating system of operational controls designed to protect researchers, ensure scientific integrity, and streamline laboratory logistics.

Part 1: The Causality of Hazard (Mechanistic Overview)

2-Bromo-2-fluoroethylmethanesulfonate (Chemical Formula: C3​H6​BrFO3​S ) is a bifunctional, highly reactive electrophile. The core hazard stems from its structure: the methanesulfonate (mesylate) moiety acts as an exceptional leaving group, rendering the halogenated ethyl chain extremely susceptible to nucleophilic attack[1].

In a biological context, this compound acts as a potent DNA-binding vesicant. It rapidly alkylates nucleophilic sites on biological macromolecules (such as the N7 position of guanine in DNA and thiol groups in proteins), leading to genomic instability, mutagenesis, and severe tissue necrosis upon contact[2][3]. Understanding this SN​2 -driven alkylation is critical: standard barrier methods are insufficient if they do not account for the high permeation rate of halogenated lipophilic organics.

HazardMechanism A 2-Bromo-2-fluoroethyl methanesulfonate B Nucleophilic Attack (Biological Macromolecules) A->B Mesylate leaving group facilitates reaction C DNA Alkylation & Protein Adduction B->C Covalent cross-linking D Mutagenesis & Tissue Necrosis C->D Genomic instability

Figure 1: Mechanism of toxicity for halogenated methanesulfonates via nucleophilic alkylation.

Part 2: Personal Protective Equipment (PPE) Matrix

Because this compound possesses both the permeation capabilities of a halogenated solvent and the destructive potential of an alkylating agent, standard nitrile gloves offer inadequate breakthrough times for prolonged exposure[4].

Table 1: Evidence-Based PPE Specifications

PPE CategoryRecommended SpecificationCausality / Scientific Justification
Primary Hands Double-gloving: Inner Nitrile (5 mil), Outer Butyl Rubber or Silver ShieldHalogenated organics rapidly permeate standard nitrile. Butyl rubber provides a critical barrier against lipophilic alkylating agents[4].
Eye/Face Chemical splash goggles + ANSI Z87.1 Face ShieldPrevents mucosal alkylation. The mesylate's high reactivity can cause irreversible corneal cross-linking upon contact.
Body Tyvek® suit or impermeable chemical-resistant apron over a lab coatMitigates the risk of extravasation and dermal tissue necrosis (vesicant properties)[2].
Respiratory NIOSH-approved full-face respirator (Organic Vapor/HEPA cartridges)Required only if handling outside a closed system. Prevents inhalation of highly electrophilic vapors that cause pulmonary edema[5].

Part 3: Operational Workflow & Handling Protocol

Handling this compound requires a High-Risk Standard Operating Procedure (SOP). All protocols must be executed within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[4].

OperationalWorkflow S1 Step 1: Preparation Fume hood verification & PPE donning S2 Step 2: Handling Closed-system transfer under inert gas S1->S2 S3 Step 3: Decontamination 10% Sodium Thiosulfate surface quench S2->S3 S4 Step 4: Disposal Segregation into halogenated waste S3->S4

Figure 2: Standard operating procedure workflow for handling highly reactive alkylating agents.

Step-by-Step Handling Procedure:
  • Environmental Preparation: Purge the fume hood with inert gas (Nitrogen or Argon) to prevent moisture-induced degradation. Line the work surface with highly absorbent, plastic-backed pads[4].

  • Closed-System Transfer: Utilize Schlenk line techniques or septum-sealed vials for all transfers. Never pour the compound openly.

  • Self-Validating Weight Check: Weigh the compound using a tared, sealed vessel to prevent vapor escape into the ambient laboratory environment.

  • Immediate Isolation: Once the required aliquot is obtained, immediately flush the primary container with Argon, seal tightly with Parafilm, and return it to a locked, ventilated poisons cabinet[6].

Part 4: Decontamination and Disposal Plan

The chemical destruction of methanesulfonates relies on forced nucleophilic substitution. Sodium thiosulfate ( Na2​S2​O3​ ) is the preferred quenching agent because the thiosulfate ion is a massive, highly polarizable nucleophile. It rapidly attacks the electrophilic carbon of the alkylating agent, displacing the mesylate group to form a non-toxic, water-soluble Bunte salt[3][7].

Quenching Protocol:
  • Solution Preparation: Prepare a fresh 10–20% (w/v) aqueous sodium thiosulfate solution[7].

  • Active Quenching: Submerge all contaminated glassware, syringes, and tools in the thiosulfate bath for a minimum of 24 hours.

  • Self-Validation: Verify the completion of the quench by ensuring the aqueous layer remains stable and no further exothermic reaction occurs upon the addition of residual thiosulfate.

Table 2: Waste Segregation and Disposal Protocol

Waste StreamContainer SpecificationTreatment / Disposal Routing
Liquid Waste (Quenched) High-Density Polyethylene (HDPE), vented capMust be pre-quenched with 10-20% Sodium Thiosulfate. Route as "Aqueous Halogenated Waste"[7].
Solid Waste (Gloves, Pads) Double-bagged in 6-mil poly bags, rigid secondary containerLabel as "Hazardous Solid Waste - Alkylating Agent". Do not mix with general combustible waste[8].
Stock Solutions Original amber glass vial, stored under inert gasStore at 4°C in a secondary containment vessel within a locked, ventilated poisons cabinet[6].

Part 5: Emergency Response & Extravasation Protocol

In the event of a spill or personnel exposure, immediate action is required to halt the alkylation process.

  • Laboratory Spill: Evacuate the immediate area. Don a self-contained breathing apparatus (SCBA) and heavy-duty butyl gloves. Cover the spill with absorbent material, then neutralize the area by flooding it with the 20% sodium thiosulfate solution. Allow 30 minutes for the SN​2 neutralization reaction to complete before mechanical cleanup[4][9].

  • Skin Contact / Extravasation: Flush the affected area immediately with copious amounts of water for at least 15 minutes. Apply a cold compress to the affected area. Cold compresses induce localized vasoconstriction, preventing the systemic dispersal of the vesicant and localizing the alkylating damage[2]. Never use warm compresses, as they exacerbate the systemic spread of DNA-binding vesicants. Seek immediate emergency medical attention.

References

  • 2-bromo-2-fluoroethylmethanesulfonate Structural Information | PubChemLite | 1

  • Ethyl methanesulfonate - Safety Data Sheet | ChemicalBook | 10

  • Ethyl Methanesulfonate - SAFETY DATA SHEET | Moltox | 4

  • ONS/ASCO Guideline on the Management of Antineoplastic Extravasation | JCO Oncology Practice | 2

  • Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature | ResearchGate | 3

  • Working Safely with Carcinogens Guideline Section 1 | University of Queensland Policy and Procedure Library | 7

Sources

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